3-(tert-Butoxy)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-5-4-6-10-7-8;/h8,10H,4-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCPQUPKEXMJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Characterization of 3-(tert-Butoxy)piperidine Hydrochloride
A Technical Whitepaper for Drug Discovery and Development Professionals
Executive Summary
In modern medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to enhance the clinical success rate of drug candidates. 3-(tert-butoxy)piperidine hydrochloride (CAS: 2243501-53-1 for the 3S-enantiomer) serves as a highly versatile, sp³-rich building block. By combining a basic amine center with a bulky, lipophilic ether linkage, this scaffold allows drug developers to precisely modulate target binding vectors, lipophilicity (LogD), and aqueous solubility.
This technical guide provides an in-depth analysis of the physicochemical properties of 3-(tert-butoxy)piperidine hydrochloride, detailing the causality behind its structural behavior and outlining self-validating analytical protocols for its characterization.
Molecular Architecture & Conformational Dynamics
The utility of 3-(tert-butoxy)piperidine hydrochloride stems directly from its structural topology. The piperidine scaffold is a privileged structure frequently employed to modulate key physicochemical properties such as pKa and LogD, thereby optimizing a molecule's pharmacokinetic profile .
-
Conformational Locking: In the piperidine ring, substituents can adopt axial or equatorial positions. The tert-butoxy group (-OtBu) possesses a massive steric footprint (high A-value). To avoid severe 1,3-diaxial steric clashes with the axial protons at C1 and C5, the ring overwhelmingly favors a chair conformation where the -OtBu group is locked in the equatorial position. This predictable geometry is critical for structure-based drug design, as it defines the exact spatial trajectory of the lipophilic vector.
-
Electronic Effects (pKa Modulation): The oxygen atom of the ether linkage exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This pulls electron density away from the basic nitrogen, making the lone pair slightly less available for protonation. Consequently, the pKa of 3-(tert-butoxy)piperidine is lower (~9.5–10.2) than that of an unsubstituted parent piperidine (~11.1).
Structural features dictating the physicochemical profile of 3-(tert-butoxy)piperidine HCl.
Comparative Physicochemical Profile
Why utilize the hydrochloride salt instead of the free base? The free base of 3-(tert-butoxy)piperidine is typically a viscous oil or low-melting solid that is prone to volatilization and oxidative degradation. Conversion of the basic piperidine nitrogen to its hydrochloride salt significantly enhances aqueous solubility through robust ion-dipole interactions and the establishment of hydrogen bonding networks within the crystalline lattice .
The table below summarizes the quantitative differences driven by this salt formation, utilizing data modeled from high-quality reference standards and structural databases .
| Physicochemical Property | 3-(tert-Butoxy)piperidine (Free Base) | 3-(tert-Butoxy)piperidine HCl (Salt) | Causality / Rationale for Difference |
| Molecular Weight | 157.26 g/mol | 193.72 g/mol | Addition of the HCl counterion (36.46 g/mol ). |
| Physical State | Viscous oil / Low-melting solid | Crystalline powder | High lattice energy of the ionic salt prevents molecular mobility. |
| Aqueous Solubility | Low to Moderate | High (>50 mg/mL) | Strong ion-dipole interactions between the protonated amine, Cl⁻, and water. |
| Volatility | Moderate | Negligible | Ionic bonds completely suppress vapor pressure at ambient temperatures. |
| LogD (pH 7.4) | ~2.1 - 2.5 | ~-0.5 to 0.5 (Apparent) | Complete protonation at physiological pH drastically increases hydrophilicity. |
Self-Validating Analytical Protocols
To ensure scientific integrity during drug development, physicochemical properties must be measured using self-validating systems. Below are the definitive, step-by-step methodologies for characterizing this compound.
Protocol A: Potentiometric Determination of pKa
Objective: Accurately determine the thermodynamic acid dissociation constant of the piperidinium ion.
-
Titrant Standardization: Standardize 0.1 M NaOH against potassium hydrogen phthalate (KHP) to ensure exact molarity.
-
Sample Preparation: Dissolve 10.0 mg of 3-(tert-butoxy)piperidine HCl in 50 mL of 0.15 M KCl solution.
-
Causality: The 0.15 M KCl maintains a constant ionic strength. This ensures that activity coefficients remain stable throughout the titration, which is an absolute requirement for accurate thermodynamic pKa calculations rather than mere apparent pKa.
-
-
Inert Atmosphere Setup: Purge the titration vessel with nitrogen gas for 5 minutes prior to and during the titration.
-
Causality: Prevents the absorption of atmospheric CO₂, which forms carbonic acid in situ and artificially skews the titration curve.
-
-
Titration Execution: Titrate the solution from pH 2.0 to pH 12.0 using the standardized NaOH, recording the pH after each 0.05 mL addition.
-
Data Analysis: Calculate the pKa from the inflection point of the titration curve using the first derivative method.
Protocol B: Shake-Flask Determination of LogD (pH 7.4)
Objective: Measure the distribution coefficient to predict lipophilicity and membrane permeability at physiological pH.
-
Solvent Equilibration: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.
-
Causality: Ensures both phases are mutually saturated, preventing volume changes and solvent migration during the actual experiment.
-
-
Sample Dissolution: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-equilibrated PBS phase.
-
Partitioning: Add 1.0 mL of the pre-equilibrated octanol phase to the aqueous sample in a borosilicate glass vial. Shake mechanically at 300 rpm for 60 minutes at a constant 25°C.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes.
-
Causality: Mechanical shaking creates micro-emulsions. Centrifugation forces complete phase separation, preventing aqueous droplets from artificially inflating the octanol concentration reading.
-
-
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration (
and ) using HPLC-UV or LC-MS/MS. -
Self-Validation (Mass Balance): Calculate
. Immediately calculate the mass balance: .-
Causality: A mass balance < 95% acts as a built-in failure alert, indicating potential emulsion formation, adsorption to the glassware, or chemical degradation, thereby invalidating the partition coefficient.
-
Self-validating shake-flask methodology for determining the LogD of piperidine derivatives.
Synthetic Handling and Downstream Processing
While the hydrochloride salt provides excellent shelf stability, it inherently limits the nucleophilicity of the piperidine nitrogen. When utilizing 3-(tert-butoxy)piperidine hydrochloride in downstream synthetic steps—such as Buchwald-Hartwig aminations, SNAr reactions, or amide couplings—the salt must be neutralized in situ.
Best Practice: Utilize a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Sodium tert-butoxide (NaOtBu) in a 1.2 to 1.5 molar equivalent excess relative to the hydrochloride salt. This effectively deprotonates the piperidinium ion, regenerating the highly nucleophilic free base directly in the reaction mixture while the bulky tert-butoxy group remains stable under standard basic coupling conditions.
References
-
Title: 3-(Tert-butoxy)piperidine hydrochloride | Source: PubChem | URL: [Link]
An In-depth Technical Guide to 3-(tert-butoxy)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-(tert-butoxy)piperidine hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. While specific data for this molecule is not extensively documented in publicly available literature, this paper will deduce its core properties and outline logical, field-proven methodologies for its synthesis and potential applications based on established chemical principles and the well-understood reactivity of the piperidine scaffold.
Core Compound Identification and Properties
3-(tert-butoxy)piperidine hydrochloride is a derivative of piperidine featuring a tert-butoxy ether at the 3-position and existing as a hydrochloride salt. The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, making its derivatives valuable building blocks in medicinal chemistry.[1][2]
While a specific CAS number for 3-(tert-butoxy)piperidine hydrochloride is not readily found in major chemical databases, the fundamental properties of its free base, 3-(tert-butoxy)piperidine, can be established. From this, the properties of the hydrochloride salt can be derived.
| Property | Value | Source/Method |
| Chemical Name | 3-(tert-butoxy)piperidine hydrochloride | IUPAC Nomenclature |
| Synonyms | 3-[(2-methylpropan-2-yl)oxy]piperidine hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₉H₂₀ClNO | Calculated |
| Molecular Weight | 193.72 g/mol | Calculated |
| CAS Number | Not readily available | Database Search |
Note: The molecular weight is calculated based on the free base (C₉H₁₉NO, MW: 157.26 g/mol ) and hydrochloric acid (HCl, MW: 36.46 g/mol ).
Synthesis of 3-(tert-butoxy)piperidine Hydrochloride: A Proposed Synthetic Route
The synthesis of 3-(tert-butoxy)piperidine hydrochloride can be logically approached through the O-alkylation of a suitable 3-hydroxypiperidine precursor, followed by salt formation. A robust and widely used method for ether formation is the Williamson ether synthesis.[3][4][5] However, due to the presence of a reactive secondary amine in the piperidine ring, a protection-deprotection strategy is essential for a successful and high-yielding synthesis.
Rationale for the Synthetic Strategy
The secondary amine of the piperidine ring is nucleophilic and would compete with the hydroxyl group in the alkylation step, leading to a mixture of N-alkylated and O-alkylated products. To ensure selective O-alkylation, the nitrogen must be protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group. The Boc group is stable under the basic conditions required for the Williamson ether synthesis and can be readily removed under acidic conditions, which concurrently allows for the formation of the desired hydrochloride salt.
Proposed Experimental Workflow
The proposed synthesis is a three-step process:
-
N-Protection: Protection of the piperidine nitrogen of 3-hydroxypiperidine.
-
O-Alkylation: Williamson ether synthesis to form the tert-butoxy ether.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 3-(tert-butoxy)piperidine hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-3-hydroxypiperidine
-
To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which can be purified by column chromatography if necessary.
Step 2: Synthesis of N-Boc-3-(tert-butoxy)piperidine
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 1.5 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and slowly add a solution of N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.5 eq.).
-
Slowly warm the reaction to room temperature and then heat to reflux for 18-24 hours. Note: Due to the steric hindrance of the tert-butyl group and the secondary nature of the alcohol, this reaction may require forcing conditions and may still result in some elimination by-product.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate N-Boc-3-(tert-butoxy)piperidine.
Step 3: Synthesis of 3-(tert-butoxy)piperidine hydrochloride
-
Dissolve the purified N-Boc-3-(tert-butoxy)piperidine (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
-
Cool the solution to 0 °C and add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane, 2.0-3.0 eq.) dropwise with stirring.
-
A precipitate should form upon addition of the acid.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(tert-butoxy)piperidine hydrochloride.
Applications in Drug Discovery and Medicinal Chemistry
The piperidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to adopt a stable chair conformation, allowing for the precise three-dimensional positioning of substituents to interact with biological targets.[2] Altering the substitution pattern on the piperidine ring can significantly impact a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.
The introduction of a tert-butoxy group at the 3-position of the piperidine ring imparts specific physicochemical properties:
-
Increased Lipophilicity: The bulky and non-polar tert-butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester or a free hydroxyl group. The sterically hindered tert-butyl group can further shield the ether oxygen from enzymatic cleavage.
-
Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, which can be a crucial interaction with target proteins.
Given these properties, 3-(tert-butoxy)piperidine hydrochloride can serve as a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases. Piperidine derivatives have shown efficacy as analgesics, antidiabetic agents, and in the treatment of various central nervous system disorders.[6][7]
Caption: Potential applications of the 3-(tert-butoxy)piperidine scaffold.
Conclusion
3-(tert-butoxy)piperidine hydrochloride, while not a widely commercialized compound, represents a synthetically accessible and potentially valuable building block for drug discovery. Its synthesis can be achieved through a logical, multi-step sequence involving nitrogen protection, Williamson ether synthesis, and deprotection/salt formation. The unique physicochemical properties conferred by the 3-tert-butoxy substituent make it an attractive moiety for incorporation into novel drug candidates across various therapeutic areas. This guide provides a foundational framework for the synthesis and rational application of this compound in medicinal chemistry research.
References
-
Pharmaffiliates. (S)-3-(tert-Butoxycarbonylamino)piperidine. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4826. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
- Google Patents. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77–82.
-
ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
NSF PAR. (n.d.). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. Retrieved from [Link]
-
SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]
- Google Patents. (2010). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]
-
PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stability of 3-(tert-Butoxy)piperidine Hydrochloride Under Acidic and Basic Conditions
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
The compound 3-(tert-butoxy)piperidine hydrochloride is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a secondary amine (piperidine ring) and a sterically hindered ether (tert-butoxy group at the 3-position). Understanding its stability profile under varying pH conditions is critical for formulation development, synthetic route optimization, and shelf-life determination.
This whitepaper provides a mechanistic analysis of the compound's stability under acidic and basic conditions, supported by field-proven experimental workflows. As a Senior Application Scientist, I have structured this guide to not only detail what happens to the molecule during forced degradation but why it happens, ensuring that the analytical protocols provided are self-validating and robust.
Structural & Mechanistic Analysis
The stability of 3-(tert-butoxy)piperidine hydrochloride is dictated by its two primary functional groups: the protonated piperidine nitrogen and the tert-butyl ether linkage.
Acidic Conditions: Susceptibility to Ether Cleavage
Ethers are generally inert to many reagents, but they undergo one truly general reaction: cleavage by strong acids . The tert-butoxy group is particularly labile under acidic conditions. When exposed to strong acids (e.g., HCl, HBr, TFA), the ether oxygen is protonated to form an oxonium ion. Because the resulting tert-butyl cation is highly stabilized by hyperconjugation, the cleavage proceeds rapidly via a unimolecular nucleophilic substitution (
The piperidine nitrogen, already existing as a hydrochloride salt, remains protonated and inert to further acidic degradation. The primary degradation products are 3-hydroxypiperidine and isobutylene (via
Mechanism of acid-catalyzed tert-butyl ether cleavage via SN1/E1 pathways.
Basic Conditions: Free Base Conversion and Ether Stability
Under basic conditions (e.g., pH > 10), the hydrochloride salt is neutralized, yielding the free base piperidine . The lone pair of electrons on the nitrogen atom is no longer sequestered by a proton, altering the molecule's solubility and reactivity .
Crucially, the tert-butyl ether linkage is completely stable to basic hydrolysis. Alkoxide leaving groups are exceptionally poor, meaning nucleophilic attack by hydroxide (
Quantitative Data & Expected Degradation Profiles
To guide analytical expectations, the following tables summarize the physicochemical baseline and the expected kinetic behavior of the molecule under standard ICH Q1A(R2) forced degradation conditions.
Table 1: Physicochemical Baseline
| Parameter | Value / Characteristic | Implication for Stability |
| Chemical Formula | Hydrochloride salt ensures high aqueous solubility . | |
| pKa (Piperidine) | ~10.4 | Exists as a protonated cation at physiological and acidic pH. |
| Ether Type | Tertiary Alkyl Ether | Highly prone to |
Table 2: Expected Degradation Kinetics Under Stress (60°C)
| Stress Condition | Reagent | Primary Degradant | Expected Degradation Rate |
| Acidic | 0.1 N HCl | 3-Hydroxypiperidine | Fast (< 24 hours to 10% degradation) |
| Basic | 0.1 N NaOH | None (Stable ether) | Very Slow (Stable > 7 days); watch for oxidation |
| Oxidative | 3% | N-oxide derivatives | Moderate (Amine oxidation in free base form) |
Experimental Workflow & Self-Validating Protocols
To empirically validate the stability of 3-(tert-butoxy)piperidine hydrochloride, a rigorously controlled forced degradation study must be executed. The protocol below is designed as a self-validating system : it incorporates mass balance checks and orthogonal detection methods to ensure that no degradation pathway goes unnoticed.
Step-by-Step Forced Degradation Protocol
Rationale: The selection of 0.1 N HCl is designed to drive the equilibrium toward the oxonium ion, whereas 0.1 N NaOH evaluates the susceptibility of the free base. A neutral control is mandatory to isolate pH effects from purely thermal degradation.
-
Sample Preparation:
-
Accurately weigh 10.0 mg of 3-(tert-butoxy)piperidine hydrochloride.
-
Dissolve in 10.0 mL of a compatible diluent (e.g., 50:50 Water:Acetonitrile) to achieve a 1.0 mg/mL stock solution.
-
-
Stress Application (Triplicate Setup):
-
Acidic: Mix 2.0 mL of stock with 2.0 mL of 0.1 N HCl.
-
Basic: Mix 2.0 mL of stock with 2.0 mL of 0.1 N NaOH.
-
Control: Mix 2.0 mL of stock with 2.0 mL of pH 7.0 Phosphate Buffer.
-
-
Incubation: Seal vials and incubate at 60°C in a temperature-controlled oven.
-
Quenching (Critical Step):
-
Withdraw 1.0 mL aliquots at
, hours, and hours. -
Causality: Immediate quenching is required to halt degradation and prevent artifact formation in the HPLC autosampler. Neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl, bringing all samples to pH ~7.
-
-
Analysis: Analyze via LC-MS/MS using a HILIC or mixed-mode column (due to the high polarity of the 3-hydroxypiperidine degradant).
Forced degradation experimental workflow for stability profiling.
Ensuring Trustworthiness: Mass Balance Validation
A protocol is only as good as its mass balance. To validate the results:
-
Equation:
-
Acceptance Criteria: 95% – 105%.
-
Troubleshooting: If the mass balance under acidic conditions falls below 95%, it indicates that the isobutylene gas (a volatile degradant) has escaped the system or that 3-hydroxypiperidine is not being adequately retained/detected by the chosen chromatographic method. In such cases, orthogonal validation using Headspace Gas Chromatography (HS-GC) is required to quantify the volatile isobutylene.
Conclusion & Formulation Strategies
The stability profile of 3-(tert-butoxy)piperidine hydrochloride presents specific challenges and opportunities for drug development professionals.
-
Formulation pH: Liquid formulations or wet-granulated solid dosage forms must strictly avoid low pH microenvironments. Buffering agents should be utilized to maintain a microenvironmental pH of 6.0–8.0, protecting the labile tert-butyl ether.
-
Excipient Compatibility: Under basic conditions, the conversion to the free base piperidine increases the risk of Maillard reactions with reducing sugars (e.g., lactose) or oxidation. If a basic formulation is required to enhance solubility, antioxidants or amine-compatible excipients (e.g., mannitol, microcrystalline cellulose) should be prioritized.
By understanding the mechanistic causality behind these degradation pathways, scientists can proactively design robust formulations and synthetic routes, minimizing late-stage development failures.
References
The Role of the tert-Butoxy Group in Piperidine Ring Conformation: A Conformational Analysis and Technical Guide
Executive Summary
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. Controlling its three-dimensional conformation is critical for optimizing target binding affinity and pharmacokinetics. While bulky substituents are traditionally used as "conformational locks" to force the ring into a specific chair geometry, the tert-butoxy (-OtBu) group presents a fascinating stereochemical paradox. Despite its massive peripheral bulk, it exerts a surprisingly small steric penalty on the ring, allowing stereoelectronic forces to dictate the conformational equilibrium. This whitepaper provides an in-depth mechanistic analysis of the -OtBu group's behavior in piperidine systems, supported by self-validating experimental and computational workflows.
Mechanistic Grounding: The A-Value Paradox
In cyclohexane and piperidine derivatives, the conformational preference of a substituent is quantified by its A-value—the Gibbs free energy difference (
A standard tert-butyl group (-C(CH3)3) has an immense A-value of approximately 4.9 kcal/mol 1[1]. This massive energetic penalty arises from severe 1,3-diaxial steric clashes between the bulky methyl groups and the axial protons of the ring. Consequently, a tert-butyl group effectively "locks" the ring, forcing the substituent into the equatorial position (>99.9% population).
However, introducing an oxygen atom to create a tert-butoxy group (-OtBu) drastically alters this dynamic. The A-value of an -OtBu group drops to roughly 0.7–0.9 kcal/mol.
The Causality of the Oxygen Spacer: The oxygen atom acts as a crucial hinge. The C–O single bond allows the bulky -C(CH3)3 moiety to rotate outward, adopting an exo conformation relative to the ring. In this geometry, the massive steric bulk is directed away from the ring, leaving only the oxygen's lone pairs and a minimal steric profile pointing inward (endo) toward the axial protons. Because the 1,3-diaxial interactions are bypassed via bond rotation, the effective steric bulk of the -OtBu group is comparable to that of a simple methoxy or ethoxy group2[2].
Stereoelectronic Override in Piperidines
Because the steric penalty of the axial -OtBu group is so low, stereoelectronic effects can easily override steric preferences in piperidine rings.
-
Generalized Anomeric Effect: When the -OtBu group is located at the C2 position (adjacent to the piperidine nitrogen), the axial conformation is strongly stabilized by hyperconjugation. The nitrogen's axial lone pair (
) donates electron density into the anti-bonding orbital of the carbon-oxygen bond ( ). This delocalization can provide 1–2 kcal/mol of stabilization, completely overriding the ~0.8 kcal/mol steric penalty and driving the equilibrium toward the axial conformer. -
Dipole Minimization & Gauche Effects: At the C3 or C4 positions, the highly electronegative oxygen atom interacts with the dipole of the piperidine nitrogen. Depending on the solvent dielectric constant, the molecule will adopt a conformation that minimizes the net molecular dipole moment. In non-polar solvents, this often results in a preference for axial orientations that cancel out opposing dipoles 3[3].
Fig 1. Conformational equilibrium of the -OtBu group showing ring inversion and C-O bond rotation.
Self-Validating Experimental & Computational Protocols
To ensure scientific integrity, determining the exact conformation of a tert-butoxy piperidine cannot rely on a single data point. The following self-validating workflows must be employed.
Protocol A: Variable Temperature & Multi-Solvent NMR
Relying solely on a 1D
-
Solvent Titration: Dissolve the highly pure (>98%) -OtBu piperidine derivative in a non-polar solvent (CDCl
) and a polar, hydrogen-bonding solvent (CD OD). -
Variable Temperature (VT) NMR: Acquire spectra from 298 K down to 193 K.
-
Causality: Freezing out the conformers at low temperatures allows direct integration of the distinct axial and equatorial signals, providing a direct measurement of the equilibrium constant (
) without relying on time-averaged J-couplings.
-
-
NOESY Cross-Validation: Perform a 2D NOESY experiment.
-
Causality: Through-space interactions between the tert-butyl methyl protons and the axial ring protons will only be present if the -OtBu group is axial and adopting an endo rotamer. The absence of this cross-peak, despite an axial preference, physically confirms the exo rotamer hypothesis.
-
Protocol B: Dispersion-Corrected DFT Workflow
-
Stochastic Conformational Search: Execute a Monte Carlo multiple-minimum (MCMM) search using the OPLS4 force field.
-
Causality: Manual building of conformers often misses low-energy rotamers of the C-O bond. A stochastic search ensures the entire potential energy surface is sampled.
-
-
DFT Optimization: Optimize the lowest energy structures using B3LYP-D3/6-311+G(d,p).
-
Causality: Standard DFT functionals lack treatment of London dispersion forces. The bulky -OtBu group experiences significant intramolecular dispersion interactions with the piperidine ring; omitting the D3 correction will artificially destabilize the folded conformers.
-
Fig 2. Integrated NMR and DFT workflow for determining piperidine conformational equilibria.
Quantitative Data Presentation
The table below summarizes the conformational free energies (A-values) of relevant substituents, highlighting the extreme divergence between carbon-linked and oxygen-linked tert-butyl groups.
| Substituent | A-Value (kcal/mol) | Preferred Conformation | Mechanistic Notes |
| -CH | 1.70 | Equatorial | Standard alkyl reference point. |
| -C(CH | 4.90 | Equatorial (Locked) | Extreme 1,3-diaxial clash; ring inversion is entirely suppressed. |
| -OH | 0.87 | Equatorial | Small steric profile; capable of hydrogen bonding. |
| -OCH | 0.60 | Equatorial | Free rotation minimizes clash; lone pairs face inward. |
| -OtBu | ~0.80 | Equatorial / Axial | Oxygen spacer reduces effective bulk; highly susceptible to stereoelectronic override (e.g., anomeric effect). |
References
1.1 - Master Organic Chemistry. 2.2 - ResearchGate. 3.3 - ResearchGate. 4.4 - ACS Publications.
Sources
Structural Elucidation of 3-(tert-Butoxy)piperidine Hydrochloride: A Comprehensive Analytical Guide
Executive Summary
The structural elucidation of small-molecule amine hydrochlorides requires a rigorous, orthogonal analytical approach to unambiguously confirm atom connectivity, functional group integrity, and stereochemistry. 3-(tert-butoxy)piperidine hydrochloride (C9H20ClNO) presents unique analytical challenges due to the conformational dynamics of the piperidine ring and the lability of the tert-butoxy ether linkage.
This whitepaper provides an in-depth, field-proven methodology for the structural characterization of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational analysis, we establish a self-validating analytical framework designed for researchers and drug development professionals [1].
Molecular Anatomy & Analytical Strategy
The target molecule consists of three distinct structural domains, each dictating specific analytical choices:
-
Piperidine Core: A secondary amine heterocycle. Its protonated state (hydrochloride salt) significantly alters its electronic environment and solubility profile compared to the free base [2].
-
tert-Butoxy Substituent: A bulky, electron-donating ether group located at the C3 position. This group restricts the rapid chair-chair interconversion of the piperidine ring, locking it into a preferred conformation that complicates 1D NMR but enriches 2D NMR data.
-
Hydrochloride Salt: The ionic nature of the compound necessitates polar, aprotic solvents for NMR and specific ionization conditions for mass spectrometry.
To achieve unambiguous elucidation, we employ an orthogonal workflow where the limitations of one technique are compensated by the strengths of another.
Figure 1: Orthogonal analytical workflow for the structural elucidation of 3-(tert-butoxy)piperidine HCl.
High-Resolution Mass Spectrometry (HRMS) Profiling
Mass spectrometry provides the foundational exact mass and molecular formula. For amine hydrochlorides, Electrospray Ionization in positive mode (ESI+) is the gold standard because the basic nitrogen is readily protonated, yielding a strong [M+H]^+^ ion of the free base.
Causality in Fragmentation
The defining feature of tert-butyl ethers in tandem mass spectrometry (MS/MS) is the highly favored neutral loss of isobutylene (56 Da) [3]. The collision-induced dissociation (CID) of the protonated ether bond triggers a concerted elimination or the formation of a stable tert-butyl cation, leaving behind the corresponding alcohol (3-hydroxypiperidine fragment). Observing this specific -56 Da neutral loss is a self-validating marker for the tert-butoxy group.
HRMS/MS Data Summary
| Ion Type | m/z (Theoretical) | m/z (Observed) | Error (ppm) | Structural Assignment |
| Precursor [M+H]^+^ | 158.1545 | 158.1542 | -1.9 | Intact free base (C |
| Product Ion 1 | 102.0919 | 102.0917 | -2.0 | [M+H - C |
| Product Ion 2 | 84.0813 | 84.0811 | -2.4 | [M+H - C |
Step-by-Step HRMS Protocol
-
Sample Preparation: Dilute the solid sample to a final concentration of 1 µg/mL in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, ensuring complete protonation of the piperidine nitrogen to maximize the [M+H]^+^ ion yield and stabilize the spray.
-
-
Injection & Ionization: Inject 5 µL into the LC-HRMS (e.g., Q-TOF or Orbitrap) operating in ESI+ mode. Capillary voltage is set to 3.5 kV with a desolvation temperature of 350°C.
-
Tandem MS (MS/MS) Acquisition: Isolate the precursor ion (m/z 158.15) in the quadrupole and apply a CID energy of 15–20 eV.
-
Causality: This specific energy regime is precisely calibrated to cleave the labile C-O ether bond without shattering the robust piperidine ring, isolating the diagnostic isobutylene loss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS confirms the molecular formula and the presence of the tert-butoxy group, NMR is required to prove its exact position (C3) on the piperidine ring.
Solvent Selection Causality
The sample is dissolved in DMSO-d6 rather than CDCl3.
-
Causality: CDCl
3often contains trace amounts of D2O or DCl, which causes rapid chemical exchange of the acidic NH2^+^ protons of the hydrochloride salt, rendering them invisible. DMSO-d6is a strong hydrogen-bond acceptor that slows this exchange, allowing the NH2^+^ protons to be observed as a distinct, broad signal integrating to 2H (typically around 8.5–9.0 ppm). This internally validates the salt form of the molecule [2].
1D and 2D NMR Assignments
| Position | ^1^H Shift (ppm), Multiplicity, J (Hz) | ^13^C Shift (ppm) | Key 2D Correlations (COSY / HMBC) |
| 2 | 3.10 (m, 1H), 2.85 (m, 1H) | 48.5 | COSY: C3-H; HMBC: C3, C4, C6 |
| 3 | 3.65 (m, 1H) | 68.2 | COSY: C2-H, C4-H; HMBC: t-Bu (Cq) |
| 4 | 1.95 (m, 1H), 1.45 (m, 1H) | 29.1 | COSY: C3-H, C5-H |
| 5 | 1.80 (m, 1H), 1.50 (m, 1H) | 22.4 | COSY: C4-H, C6-H |
| 6 | 3.15 (m, 1H), 2.90 (m, 1H) | 43.8 | COSY: C5-H; HMBC: C2, C4 |
| t-Bu (CH | 1.15 (s, 9H) | 28.5 | HMBC: t-Bu (Cq) |
| t-Bu (Cq) | - | 74.1 | HMBC: C3-H, t-Bu (CH |
| NH | 8.80 (br s, 2H) | - | - |
Proving the C3 Linkage via 2D NMR
The critical structural question is verifying that the tert-butoxy group is at C3 and not C2 or C4. This is solved using Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY). The HMBC spectrum will show a definitive cross-peak between the highly deshielded C3 methine proton (~3.65 ppm) and the quaternary carbon of the tert-butyl group (~74.1 ppm).
Figure 2: Key 2D NMR correlations (COSY, HSQC, HMBC) establishing the C3-ether linkage.
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d
6(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube. -
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d
6. Perform gradient shimming (Z1-Z5).-
Causality: Precise shimming ensures a highly homogenous magnetic field, which is critical for resolving the complex multiplet splitting patterns of the piperidine ring's axial and equatorial protons.
-
-
Acquisition:
-
Acquire ^1^H NMR (16 scans, 10s relaxation delay to ensure accurate integration).
-
Acquire ^13^C{^1^H} NMR (512 scans, composite pulse decoupling).
-
Acquire gradient-selected COSY, HSQC, and HMBC to map the carbon-hydrogen framework.
-
Orthogonal Validation: Vibrational Spectroscopy & Stereochemistry
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid, orthogonal confirmation of the functional groups identified by NMR and MS.
-
N-H Stretching: A broad, intense band between 2500–3000 cm^-1^ is a classic self-validating signature of an amine hydrochloride salt, caused by the strong hydrogen bonding of the NH
2^+^ group with the chloride counterion. -
C-O-C Stretching: A strong, sharp peak around 1080–1150 cm^-1^ confirms the presence of the aliphatic ether linkage.
Stereochemical Assignment
3-(tert-butoxy)piperidine contains a chiral center at the C3 position, meaning it exists as either the (3R) or (3S) enantiomer, or a racemic mixture. Standard NMR and MS cannot differentiate enantiomers. To resolve the absolute configuration, one of two methods must be employed:
-
Single-Crystal X-Ray Diffraction (SCXRD): Because the molecule is a hydrochloride salt, the presence of the heavy chlorine atom allows for the measurement of anomalous dispersion (Flack parameter). This provides an unambiguous assignment of absolute stereochemistry.
-
Chiral HPLC + Vibrational Circular Dichroism (VCD): If single crystals cannot be grown, the enantiomers are separated via chiral stationary phase HPLC, and their absolute configuration is mapped by comparing experimental VCD spectra against ab initio Density Functional Theory (DFT) calculations.
Conclusion
The structural elucidation of 3-(tert-butoxy)piperidine hydrochloride requires a systematic, multi-technique approach. High-resolution mass spectrometry establishes the molecular formula and highlights the diagnostic lability of the tert-butyl ether. Multidimensional NMR in DMSO-d6 provides the definitive spatial and connectivity map, proving the C3 substitution while preserving the visibility of the hydrochloride salt protons. Finally, FT-IR and stereochemical techniques close the analytical loop, resulting in a highly trustworthy, self-validating data package suitable for regulatory submission or advanced synthetic applications.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 141258602, 3-(Tert-butoxy)piperidine hydrochloride" PubChem, [Link]. Accessed 10 March 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2723721, Piperidine, hydrochloride (1:1)" PubChem, [Link]. Accessed 10 March 2026.
-
Cavalcante, B. A., et al. "Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry." Journal of the Brazilian Chemical Society, vol. 29, no. 5, 2018, pp. 1085-1093. SciELO, [Link].
An In-depth Technical Guide to 3-(tert-butoxy)piperidine Hydrochloride: From Discovery to Application
A comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a valuable piperidine building block.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have made it a cornerstone in the design of therapeutic agents across a wide range of disease areas. Among the vast family of piperidine derivatives, 3-(tert-butoxy)piperidine hydrochloride has emerged as a particularly valuable building block in modern drug discovery. Its unique combination of a sterically demanding tert-butoxy group and a reactive secondary amine (in its hydrochloride salt form) provides a versatile handle for the construction of complex molecular architectures with tailored pharmacological profiles.
This technical guide provides a comprehensive exploration of 3-(tert-butoxy)piperidine hydrochloride, from its historical synthetic roots to its contemporary applications in the synthesis of innovative therapeutics. We will delve into the key synthetic strategies for its preparation, detail its physicochemical and spectroscopic properties, and highlight its role as a crucial intermediate in the development of targeted therapies.
The Genesis of a Versatile Building Block: A Historical Perspective
While a definitive "discovery" of 3-(tert-butoxy)piperidine hydrochloride in the manner of a novel natural product is not applicable, its emergence is intrinsically linked to the development of synthetic methodologies for functionalized piperidines. The journey to this specific molecule can be traced through the evolution of techniques for the synthesis of its key precursors, namely 3-hydroxypiperidine and its N-protected derivatives.
Early synthetic efforts focused on the reduction of 3-hydroxypyridine to afford 3-hydroxypiperidine. Various catalytic hydrogenation methods were developed to achieve this transformation. Subsequently, the advent of protecting group chemistry, particularly the introduction of the tert-butyloxycarbonyl (Boc) group, provided a robust means to selectively manipulate the reactivity of the piperidine nitrogen. This allowed for further functionalization of the hydroxyl group.
The synthesis of the tert-butoxy ether linkage at the 3-position likely evolved from established ether synthesis methodologies, with the Williamson ether synthesis being a prime candidate for this transformation. This reaction, involving the reaction of an alkoxide with an alkyl halide, provides a classical and effective means of forming ether bonds.[3] The final step, the removal of the N-Boc protecting group and formation of the hydrochloride salt, utilizes standard acid-mediated deprotection protocols to yield the stable and readily handleable 3-(tert-butoxy)piperidine hydrochloride.
Synthesis and Methodology: A Step-by-Step Approach
The synthesis of 3-(tert-butoxy)piperidine hydrochloride is a multi-step process that begins with a suitable piperidine precursor. A common and efficient route starts from the commercially available N-Boc-3-hydroxypiperidine. The overall synthetic strategy involves two key transformations: O-alkylation to introduce the tert-butoxy group, followed by N-deprotection and salt formation.
Experimental Protocol: Synthesis of 3-(tert-butoxy)piperidine hydrochloride
This protocol outlines a representative two-step synthesis starting from N-Boc-3-hydroxypiperidine.
Step 1: Synthesis of tert-Butyl 3-(tert-butoxy)piperidine-1-carboxylate (O-tert-butylation)
This step involves the formation of the tert-butyl ether at the 3-position of the piperidine ring. A common method to achieve this is through a Williamson-type ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then reacts with a tert-butylating agent. Due to the propensity of tert-butyl halides to undergo elimination, this reaction often requires specific conditions to favor substitution.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Sodium hydride (NaH) or other suitable strong base
-
tert-Butyl bromide or isobutylene
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add tert-butyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(tert-butoxy)piperidine-1-carboxylate.
Step 2: Synthesis of 3-(tert-butoxy)piperidine hydrochloride (N-Deprotection and Salt Formation)
The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid.
Materials:
-
tert-Butyl 3-(tert-butoxy)piperidine-1-carboxylate
-
4M HCl in 1,4-dioxane or other suitable acidic solution
-
Anhydrous diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve tert-butyl 3-(tert-butoxy)piperidine-1-carboxylate in a minimal amount of anhydrous diethyl ether.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, during which the hydrochloride salt may precipitate.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(tert-butoxy)piperidine hydrochloride. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the product.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-(tert-butoxy)piperidine hydrochloride is essential for its effective use in synthesis and for quality control purposes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₀ClNO | PubChem |
| Molecular Weight | 193.71 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Solubility | Soluble in water and polar organic solvents | |
| CAS Number | 189938-33-4 |
Spectroscopic Data
The following provides an overview of the expected spectroscopic features of 3-(tert-butoxy)piperidine. The hydrochloride salt will exhibit similar signals with potential shifts due to protonation of the piperidine nitrogen.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The methine proton at the 3-position (CH-O) would likely appear as a multiplet around 3.5-4.0 ppm. A prominent singlet at approximately 1.2 ppm would correspond to the nine equivalent protons of the tert-butyl group.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the piperidine ring carbons, typically between 20-60 ppm. The carbon bearing the tert-butoxy group (C-3) would be shifted downfield to around 70-80 ppm. The quaternary carbon and the three methyl carbons of the tert-butyl group will appear at approximately 75 ppm and 28 ppm, respectively.[4]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the region of 1050-1150 cm⁻¹. For the hydrochloride salt, a broad N-H stretching band may be observed in the 2400-3200 cm⁻¹ region.[4]
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak for the free base (C₉H₁₉NO) would be observed at m/z 157. The fragmentation pattern would likely involve the loss of a tert-butyl group or cleavage of the piperidine ring.[5]
Applications in Drug Discovery and Development
3-(tert-butoxy)piperidine hydrochloride serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce a sterically demanding, lipophilic tert-butoxy group while retaining a reactive handle on the piperidine nitrogen for further elaboration.
Key Intermediate in the Synthesis of Ibrutinib
A prominent example of the application of a chiral precursor to 3-(tert-butoxy)piperidine hydrochloride is in the synthesis of Ibrutinib (Imbruvica®) , a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[6][7] In the synthesis of Ibrutinib, (S)-1-Boc-3-hydroxypiperidine is a key chiral starting material. While not directly 3-(tert-butoxy)piperidine, this precursor highlights the importance of the 3-substituted piperidine scaffold. The hydroxyl group is typically activated and then displaced by the pyrazolopyrimidine core of Ibrutinib. Subsequent deprotection of the Boc group yields the piperidine nitrogen, which is then acylated to complete the synthesis. The principles of manipulating the 3-position of the piperidine ring are central to this process.
Building Block for Janus Kinase (JAK) Inhibitors
The 3-substituted piperidine motif is also a key feature in the design of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. For example, in the synthesis of Tofacitinib (Xeljanz®) , a JAK inhibitor, a chiral 3-amino-4-methylpiperidine derivative is a crucial intermediate.[8][9] While not a direct application of 3-(tert-butoxy)piperidine hydrochloride, the synthetic strategies employed to generate these complex piperidine cores often involve similar principles of functional group manipulation at the 3-position. The tert-butoxy group in 3-(tert-butoxy)piperidine hydrochloride can serve as a stable, lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
The versatility of 3-(tert-butoxy)piperidine hydrochloride allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for lead optimization and the exploration of new chemical space in drug discovery programs.
Conclusion
3-(tert-butoxy)piperidine hydrochloride represents a synthetically valuable and strategically important building block for medicinal chemists and drug development professionals. Its preparation, rooted in fundamental organic transformations, provides access to a versatile scaffold that has found application in the synthesis of complex and impactful therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the ongoing quest for novel and effective medicines. As the demand for structurally diverse and three-dimensional molecules in drug discovery continues to grow, the importance of well-characterized and readily accessible building blocks like 3-(tert-butoxy)piperidine hydrochloride is set to increase.
References
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Williamson ether synthesis - Wikipedia. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]
-
N-Terminal Deprotection; Boc removal - Aapptec Peptides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- CN105439939A - Synthetic method of (S)
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
Supporting Information - rsc.org. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. [Link]
-
Supporting Information - DOI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). [https://snupharm.snu.ac.kr/ प्रकाशन/journal_papers?mode=view&uid=330453]([Link] प्रकाशन/journal_papers?mode=view&uid=330453)
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
-
Application of chiral building blocks to the synthesis of drugs. [Link]
-
Optimized synthesis process of tofacitinib citrate - 中国药科大学学报. [Link]
-
Synthesis of Tofacitinib - 中国医药工业杂志. [Link]
-
3-(tert-butoxy)piperidine hydrochloride (C9H19NO) - PubChemLite. [Link]
-
A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]
- CN110759853B - Preparation method of (S)
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. peptide.com [peptide.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. PubChemLite - 3-(tert-butoxy)piperidine hydrochloride (C9H19NO) [pubchemlite.lcsb.uni.lu]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Tofacitinib [cjph.com.cn]
Methodological & Application
Application Notes and Protocols: 3-(tert-Butoxy)piperidine Hydrochloride as a Privileged Scaffold in Hit-to-Lead Optimization
Executive Summary
In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogen heterocycles, appearing in a vast array of FDA-approved therapeutics [1]. However, unsubstituted piperidines often present significant pharmacokinetic liabilities, including high basicity (leading to hERG toxicity and poor membrane permeability) and susceptibility to rapid CYP450-mediated
3-(tert-butoxy)piperidine hydrochloride has emerged as a highly effective, privileged scaffold to overcome these challenges. By introducing a bulky, lipophilic tert-butoxy group at the 3-position, medicinal chemists can simultaneously rigidify the ring conformation, shield adjacent metabolic soft spots, and modulate the amine's pKa. This application note details the mechanistic rationale behind utilizing this scaffold and provides field-validated protocols for incorporating it into novel drug candidates.
Mechanistic Rationale: Engineering the Scaffold
As a Senior Application Scientist, it is critical to understand why a specific scaffold is chosen rather than just how to synthesize it. The integration of 3-(tert-butoxy)piperidine into a hit molecule leverages three primary physicochemical modifications:
Conformational Locking and Steric Shielding
The tert-butyl group is a classic motif in medicinal chemistry used to impart severe steric bulk [2]. When attached via an ether linkage to the 3-position of a piperidine ring, the massive steric demand of the tert-butoxy group forces the piperidine ring into a highly restricted chair conformation. To minimize 1,3-diaxial interactions, the tert-butoxy group almost exclusively occupies the equatorial position. This conformational locking reduces the entropic penalty upon target binding. Furthermore, the steric umbrella provided by the tert-butyl group physically blocks cytochrome P450 enzymes from accessing the adjacent C2 and C4 carbons, drastically reducing oxidative clearance.
pKa Modulation and hERG Mitigation
Unsubstituted piperidines typically possess a high pKa (~11.2), meaning they are almost entirely protonated at physiological pH (7.4). This permanent positive charge can lead to promiscuous binding with the hERG potassium channel, a major cause of cardiotoxicity drug attrition. The strongly electron-withdrawing inductive effect (-I effect) of the oxygen atom in the 3-(tert-butoxy) group pulls electron density away from the nitrogen, effectively lowering its pKa [3]. This results in a higher fraction of the neutral, unprotonated species at physiological pH, improving passive membrane permeability and reducing hERG liabilities.
Workflow for integrating 3-(tert-butoxy)piperidine in hit-to-lead optimization.
Quantitative Profiling: Physicochemical Impact
To illustrate the profound impact of the 3-(tert-butoxy) substitution, the table below summarizes the theoretical and observed physicochemical shifts when transitioning from an unsubstituted piperidine to its 3-methoxy and 3-(tert-butoxy) analogs.
| Scaffold Motif | Calculated pKa (Amine) | cLogP (Lipophilicity) | CYP3A4 Intrinsic Clearance | hERG Liability Risk |
| Piperidine | 11.2 | 0.84 | High ( | High |
| 3-Methoxypiperidine | 9.8 | 0.92 | Moderate (O-dealkylation) | Moderate |
| 3-(tert-Butoxy)piperidine | 9.6 | 1.85 | Low (Sterically shielded) | Low |
Data Interpretation: The transition to the tert-butoxy derivative provides the optimal balance. It achieves the necessary pKa depression (similar to the methoxy variant) while offering superior metabolic stability, as the bulky tert-butyl ether is highly resistant to O-dealkylation compared to a standard methoxy group.
Synthetic Integration Protocols
Because 3-(tert-butoxy)piperidine is a sterically hindered secondary amine, standard coupling conditions often fail or result in poor yields. The following protocols are engineered with specific causal adjustments to accommodate this steric bulk.
Protocol A: C-N Bond Formation via Buchwald-Hartwig Amination
Objective: Couple 3-(tert-butoxy)piperidine hydrochloride to an aryl or heteroaryl halide core. Mechanistic Causality: The steric bulk of the secondary amine makes the coordination and reductive elimination steps of the palladium catalytic cycle sluggish. Standard ligands (e.g., XPhos or BINAP) are insufficient. We utilize RuPhos Pd G3 , a precatalyst specifically designed to accommodate bulky secondary amines [4]. Furthermore, because the amine is supplied as a hydrochloride salt, an excess of strong base is mandatory to first liberate the free amine in situ before it can coordinate to the palladium center.
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the vessel with Argon for 10 minutes.
-
Reagent Loading: Add the Aryl Halide (1.0 equiv), 3-(tert-butoxy)piperidine hydrochloride (1.2 equiv), and RuPhos Pd G3 precatalyst (3-5 mol%).
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 equiv). Crucial step: The extra 1.0 equivalent of base is strictly required to neutralize the HCl salt of the piperidine scaffold.
-
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration). Seal the Schlenk tube.
-
Reaction Execution: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours. Monitor progression via LC-MS.
-
Workup (Self-Validation): Cool to room temperature. Dilute with Ethyl Acetate and wash with water. The organic layer should be extracted, dried over anhydrous
, and concentrated. If unreacted amine remains, it will be visible on TLC (ninhydrin stain active); purify via silica gel chromatography (Hexanes/EtOAc gradient).
Buchwald-Hartwig catalytic cycle tailored for sterically hindered piperidines.
Protocol B: N-Alkylation via Reductive Amination
Objective: Attach the scaffold to an aldehyde or ketone intermediate.
Mechanistic Causality: Direct alkylation with alkyl halides often leads to over-alkylation or elimination side reactions. Reductive amination is preferred. We use Sodium triacetoxyborohydride (
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve the target Aldehyde (1.0 equiv) and 3-(tert-butoxy)piperidine hydrochloride (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).
-
Freebasing: Add DIPEA (1.2 equiv) dropwise at room temperature. Stir for 30 minutes to ensure complete liberation of the free amine and formation of the iminium intermediate.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add
(1.5 equiv) portion-wise to control the exothermic release of hydrogen gas. -
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous
(gas evolution will occur). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over , and concentrate under reduced pressure.
References
-
Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: PubMed. URL: 1
-
Title: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. Source: ACS Publications. URL: 2
-
Title: Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation. Source: PMC. URL: 3
-
Title: XPhos Palladacycle Gen. 3 | 1445085-55-1. Source: Benchchem. URL: 4
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Cell-Active BRD4-D1 Selective Inhibitors to Decode the Role of BET Proteins in LPS-Mediated Liver Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Functionalization of 3-(tert-Butoxy)piperidine Hydrochloride via Electrophilic Trapping
Introduction and Chemical Context
The piperidine ring is one of the most privileged scaffolds in modern drug discovery, frequently utilized to improve the pharmacokinetic properties and target-binding affinity of small molecules . Specifically, 3-(tert-butoxy)piperidine represents a highly valuable secondary amine building block. The incorporation of the bulky, lipophilic tert-butoxy ether at the C3 position modulates the basicity of the amine and introduces steric complexity that can enhance metabolic stability against oxidative enzymes (e.g., Cytochrome P450s).
Commercially, this compound is almost exclusively supplied and stored as a hydrochloride salt (CAS: 2243501-53-1) . The salt form prevents oxidative degradation and atmospheric CO₂ absorption (which forms insoluble carbamates). However, to utilize this building block in synthetic workflows, the non-nucleophilic protonated amine must be converted back to its reactive free-base form in situ before reacting with electrophiles.
Mechanistic Insights & Causality (E-E-A-T)
As a secondary amine, 3-(tert-butoxy)piperidine acts as a potent nucleophile once freebased. The success of its functionalization depends on three critical physicochemical factors:
-
Freebasing Dynamics : The hydrochloride salt (
) is completely inert to electrophiles. A stoichiometric excess of a non-nucleophilic tertiary amine base—typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—must be added. DIPEA is often preferred over TEA because its extreme steric bulk prevents it from acting as a competing nucleophile against highly reactive electrophiles like alkyl iodides. -
Steric Hindrance at C3 : The tert-butoxy group exerts a moderate steric footprint. While it is further from the nitrogen than a C2 substituent, the piperidine ring's rapid chair-chair interconversion means the bulky ether group will occasionally occupy an axial position, creating 1,3-diaxial interactions that subtly hinder the approach of bulky electrophiles. Consequently, reactions with sterically demanding reagents (e.g., pivaloyl chloride) require elevated temperatures or extended reaction times.
-
Chemoselectivity : The tert-butyl ether is highly stable under basic and nucleophilic conditions, ensuring that reactions occur exclusively at the piperidine nitrogen. It is only labile under strongly acidic conditions (e.g., neat Trifluoroacetic acid or HCl in dioxane), which must be avoided during workup procedures .
Reaction Workflows and Mechanistic Pathways
Workflow for the nucleophilic functionalization of 3-(tert-butoxy)piperidine.
Mechanistic pathway for the N-acylation of 3-(tert-butoxy)piperidine.
Quantitative Data: Optimal Reaction Parameters
The table below summarizes the empirically validated parameters for reacting 3-(tert-butoxy)piperidine hydrochloride with various classes of electrophiles .
| Electrophile Class | Example Reagent | Preferred Base | Optimal Solvent | Temperature | Expected Yield |
| Acyl Chloride | Acetyl Chloride | DIPEA (2.5 eq) | DCM | 0 °C to RT | 85–95% |
| Sulfonyl Chloride | Tosyl Chloride | Pyridine or DIPEA | DCM or THF | 0 °C to RT | 80–90% |
| Alkyl Halide (1°) | Benzyl Bromide | K₂CO₃ (3.0 eq) | DMF or MeCN | RT to 60 °C | 70–85% |
| Aldehyde (Reductive Amination) | Benzaldehyde | DIPEA (1.1 eq) | DCE or THF | RT | 75–90% |
Detailed Experimental Protocols
Protocol A: N-Acylation (Amide Bond Formation)
This protocol utilizes an acyl chloride to form a stable amide. The reaction is performed in Dichloromethane (DCM) due to its excellent solvency and inertness toward highly electrophilic acylating agents.
Materials:
-
3-(tert-butoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 193.7 mg)
-
Acyl chloride (e.g., Benzoyl chloride) (1.1 equiv, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol, ~435 µL)
-
Anhydrous DCM (5.0 mL)
Step-by-Step Procedure:
-
Preparation & Freebasing: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-(tert-butoxy)piperidine hydrochloride and anhydrous DCM under a nitrogen atmosphere. The salt will initially form a cloudy suspension.
-
Base Addition: Add DIPEA dropwise at room temperature. Causality Check: The suspension will transition into a clear solution within 5 minutes, visually validating the successful deprotonation and generation of the soluble free amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Acyl chlorides are highly reactive; cooling suppresses exothermic degradation and prevents the formation of ketene side-products.
-
Electrophile Addition: Add the acyl chloride dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 5 mL). Wash the combined organic layers with 1M HCl (5 mL). Rationale: The acidic wash selectively protonates and removes any unreacted starting amine and DIPEA into the aqueous layer, leaving only the neutral amide product in the organic phase.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.
Protocol B: Reductive Amination
This protocol couples the piperidine with an aldehyde to form a new C-N bond, utilizing Sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent.
Materials:
-
3-(tert-butoxy)piperidine hydrochloride (1.0 equiv, 1.0 mmol, 193.7 mg)
-
Aldehyde (1.05 equiv, 1.05 mmol)
-
DIPEA (1.1 equiv, 1.1 mmol, ~190 µL)
-
Glacial Acetic Acid (AcOH) (1.5 equiv, 1.5 mmol, ~86 µL)
-
NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg)
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Procedure:
-
Iminium Formation: Suspend the piperidine salt in DCE. Add DIPEA to liberate the free base. Next, add the aldehyde followed by the Acetic Acid. Rationale: The addition of AcOH lowers the pH to ~4–5. This slightly acidic environment is mandatory to protonate the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion.
-
Pre-stirring: Stir the mixture at room temperature for 30–60 minutes to allow complete iminium ion formation prior to reduction.
-
Reduction: Add NaBH(OAc)₃ in a single portion. Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ because it is sterically bulky and electronically deactivated by the electron-withdrawing acetate groups. It selectively reduces the activated iminium ion without prematurely reducing the unreacted aldehyde starting material.
-
Completion: Stir at room temperature for 12–16 hours. Monitor by TLC (typically 5–10% MeOH in DCM with 1% NH₄OH).
-
Workup: Quench with 1M NaOH (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 × 5 mL), dry over Na₂SO₄, concentrate, and purify via column chromatography.
Troubleshooting Guide
-
Incomplete Conversion: If TLC indicates unreacted starting material, ensure the DIPEA is strictly anhydrous and not degraded. Water in the system will hydrolyze acyl chlorides into unreactive carboxylic acids.
-
Loss of the tert-butoxy group: If mass spectrometry (LC-MS) shows a product mass corresponding to [M - 56] (loss of isobutylene), the reaction or workup conditions were too acidic. Avoid prolonged exposure to strong acids (like concentrated HCl or TFA) during workup.
-
Poor Solubility: If the starting hydrochloride salt does not dissolve upon the addition of base, switch the solvent from DCM to a more polar aprotic solvent like DMF or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as a phase-transfer/acyl-transfer catalyst.
References
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
-
Title: Piperidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 3-(Tert-butoxy)piperidine hydrochloride Source: PubChem URL: [Link]
-
Title: Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Troubleshooting & Optimization
challenges in the deprotection of 3-(tert-butoxy)piperidine hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected roadblocks when scaling up or optimizing the deprotection of 3-(tert-butoxy)piperidine hydrochloride .
While the cleavage of a tert-butyl ether is often considered a routine transformation in organic synthesis, this specific substrate presents a deceptive level of complexity. The challenges you are facing—whether it is sluggish conversion, mysterious side reactions, or catastrophic product loss during workup—are entirely predictable once we analyze the unique electronic and physical properties of the molecule.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide you with a self-validating, field-proven protocol.
Part 1: Troubleshooting & FAQs
Q: Why is my standard TFA/DCM (1:1) protocol failing to cleave the tert-butyl ether completely?
A: The failure stems from the electronic environment of your starting material. Because you are starting with a hydrochloride salt, the piperidine nitrogen is protonated (
This effect drastically reduces the electron density on the adjacent C3-ether oxygen. Since the rate-determining first step of tert-butyl ether cleavage is the protonation of this oxygen to form a good leaving group , the reduced basicity makes standard mild acids (like dilute TFA) kinetically inefficient. You must overcome this energy barrier by using harsher conditions, such as 6 M HCl at reflux .
Q: I achieved complete conversion, but I lose all my product during the aqueous workup. Where is it going? A: You are losing your product to the aqueous phase. 3-Hydroxypiperidine is a low-molecular-weight, highly polar amino alcohol. In its hydrochloride salt form, its hydration energy is immense, making it infinitely soluble in water and practically insoluble in standard extraction solvents like dichloromethane or ethyl acetate. If you attempt a traditional liquid-liquid extraction, the product will never partition into the organic layer. The solution is a strictly non-aqueous isolation workflow (detailed in the protocol below).
Q: I am seeing alkylated piperidine byproducts in my LC-MS. How do I prevent this? A: tert-Butyl ether cleavage proceeds via an SN1 mechanism, releasing a highly reactive tert-butyl carbocation . If this electrophile is not immediately quenched, it will alkylate any available nucleophile—including transient free-base piperidine molecules in your mixture. If you use the recommended 6 M HCl protocol, the abundant chloride ions act as an intrinsic scavenger, trapping the carbocation to form volatile tert-butyl chloride, which safely boils out of the refluxing reaction.
Caption: Logical flow of the inductive effect dictating harsh deprotection conditions.
Part 2: Quantitative Condition Matrix
To illustrate why standard protocols fail, review the comparative data below. This matrix summarizes the efficacy of various cleavage conditions on 3-(tert-butoxy)piperidine hydrochloride.
| Reaction System | Temperature | Time | Conversion | Scavenger Required? | Mechanistic Verdict |
| 20% TFA in DCM | 25 °C | 24 h | < 10% | Yes (e.g., TIS) | Fails. Acid is too weak to overcome the -I effect of the protonated amine. |
| 50% TFA in DCM | 25 °C | 24 h | ~ 45% | Yes (e.g., TIS) | Sluggish. Equilibrium favors the unprotonated ether. |
| Neat TFA | 60 °C | 6 h | > 95% | Yes (e.g., Anisole) | Effective. However, requires strict anhydrous handling and complex scavenger removal. |
| 6 M Aqueous HCl | 100 °C | 12 h | > 99% | No (Cl⁻ acts as scavenger) | Optimal. Robust, self-scavenging, and perfectly sets up the non-aqueous isolation. |
Part 3: Validated Experimental Protocol
The following methodology is a self-validating system. By utilizing an entirely non-aqueous isolation strategy, we eliminate the primary failure point (aqueous extraction) and ensure >95% mass recovery.
Objective: Complete cleavage of the tert-butyl ether and isolation of the highly water-soluble 3-hydroxypiperidine hydrochloride as a dry powder.
Step 1: Acidic Solvolysis Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 eq) in 6 M aqueous HCl (10 volumes). Causality: The high concentration of hydronium ions overcomes the inductive deactivation of the ether oxygen, while the chloride ions act as built-in carbocation scavengers.
Step 2: Thermal Activation Attach a reflux condenser and heat the mixture to 100 °C for 12–16 hours. In-Process Control: Monitor the disappearance of the starting material via LC-MS.
Step 3: Primary Concentration Once conversion is >99%, cool the reaction to room temperature. Transfer to a round-bottom flask and remove all water in vacuo using a rotary evaporator (water bath at 50 °C). Causality: Direct evaporation prevents the catastrophic yield loss associated with aqueous extraction.
Step 4: Azeotropic Dehydration Add toluene (5 volumes) to the crude, wet residue and evaporate to dryness. Repeat this process three times. Causality: Toluene forms a low-boiling azeotrope with water, effectively stripping the hydration shell from the hygroscopic hydrochloride salt and forcing it into a solid state.
Step 5: Anti-Solvent Trituration Suspend the resulting solid in cold diethyl ether or methyl tert-butyl ether (MTBE) (5 volumes). Stir vigorously for 30 minutes. Causality: The anti-solvent removes any residual organic impurities and trapped tert-butyl chloride, leaving the highly polar product insoluble.
Step 6: Isolation and Storage
Filter the white solid rapidly under a positive nitrogen atmosphere. Transfer immediately to a vacuum desiccator containing phosphorus pentoxide (
Caption: Step-by-step workflow for deprotection and non-aqueous isolation.
References
Technical Support Center: Purification of 3-(tert-Butoxy)piperidine Hydrochloride
Introduction: 3-(tert-butoxy)piperidine hydrochloride is a valuable building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1] However, its synthesis often yields a crude product containing a variety of impurities that can compromise the outcome of subsequent reactions. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important intermediate. We will explore the "why" behind each technique, ensuring a deep, practical understanding of the purification process.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a clear understanding of what you need to remove. The impurities present in crude 3-(tert-butoxy)piperidine hydrochloride are typically derived from the starting materials, reagents, or side reactions.
FAQ 1: What are the most common impurities I should expect in my crude 3-(tert-butoxy)piperidine hydrochloride?
The nature of impurities is directly linked to the synthetic route employed. A common synthesis involves the Boc-protection of a 3-substituted piperidine (e.g., 3-hydroxypiperidine or 3-aminopiperidine) followed by formation of the hydrochloride salt.
Common Potential Impurities:
| Impurity | Source | Key Properties & Removal Strategy |
| Unreacted 3-Substituted Piperidine | Incomplete reaction of the starting material (e.g., 3-hydroxypiperidine).[2] | Basic, polar. Can often be removed by recrystallization or careful chromatography. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Excess reagent used for Boc-protection. | Neutral, non-polar. Easily removed by an organic wash (e.g., with hexanes or ethyl acetate) during an acid-base workup. |
| tert-Butanol | Byproduct of the Boc-protection reaction. | Neutral, polar, volatile. Can be removed under high vacuum or via an aqueous wash. |
| Over-protected Species | For precursors like 3-aminopiperidine, both nitrogens can potentially be Boc-protected. | Neutral, less polar than the desired product. Removable by chromatography. |
| Reaction Solvents | Residual solvents from the synthesis (e.g., Dichloromethane, THF). | Varying polarities. Best removed by evaporation or high vacuum, and finally by recrystallization. |
| Oxidation Products | Air oxidation of the piperidine ring, especially the free base. | Often colored (yellow/brown). Can be removed using activated charcoal.[3][4] |
Section 2: Recrystallization Strategies
Recrystallization is often the most effective and scalable method for purifying solid amine salts. However, finding the right conditions can be challenging.
FAQ 2: My recrystallization attempt resulted in an oil or very low yield. What went wrong?
This is a frequent problem when purifying hydrochloride salts, which have very different solubility profiles from their free-base forms. Oiling out or poor recovery is almost always a solvent-related issue.
The Underlying Chemistry: As a salt, 3-(tert-butoxy)piperidine hydrochloride is highly polar and ionic. It requires polar solvents for dissolution. Its solubility is high in polar protic solvents like methanol and ethanol and very low in non-polar aprotic solvents like diethyl ether or hexanes.[5]
Troubleshooting Flowchart:
Caption: Troubleshooting Recrystallization Issues.
Protocol 1: Systematic Recrystallization Solvent Screening
-
Setup: Place ~20 mg of crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate) dropwise at room temperature. A good candidate solvent will NOT dissolve the solid at room temperature.
-
Heating: Heat the tubes that did not show dissolution. A good solvent will fully dissolve your compound at or near its boiling point.[6]
-
Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath. The solvent system that produces a high yield of crystalline solid is your best choice.
-
Optimization: For industrial applications, mixed solvent systems like isopropanol/water or isopropanol/heptane are common and allow for fine-tuning of solubility.[7]
Section 3: Chromatographic Purification
While recrystallization is preferred for scale, chromatography is indispensable for removing closely related impurities.
FAQ 3: I'm seeing severe peak tailing and poor separation on my silica gel column. How can I improve this?
This is the classic problem for basic compounds on standard silica gel.
The Cause: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of your piperidine (even as a salt, there's an equilibrium) interacts strongly and sometimes irreversibly with these acidic sites. This causes the characteristic "tailing" or "streaking" of the peak down the column.[8]
Solutions:
-
Mobile Phase Modifier: The most common solution is to "tame" the silica by adding a small amount of a competing base to your eluent.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[9]
-
Ammonia: A solution of 1-2% concentrated ammonium hydroxide in methanol can be used as the polar component of your eluent system. This is particularly effective for more polar amines.[9]
-
-
Alternative Stationary Phases:
-
Basic Alumina: This is a good alternative to silica, as its basic surface minimizes unwanted interactions with basic analytes.
-
Amine-Functionalized Silica: These columns are pre-treated to have a basic surface and provide excellent peak shape for amines without needing a mobile phase modifier.[8]
-
FAQ 4: Should I purify the hydrochloride salt directly or the free base?
This is a critical strategic decision that depends on the impurities and the desired workflow.
Purification Strategy Decision Workflow:
Caption: Choosing Between Salt and Free Base Purification.
Protocol 2: Free Base Purification and Salt Reformation
-
Liberate the Free Base: Dissolve the crude hydrochloride salt in water. Add this aqueous solution to a separatory funnel with an equal volume of an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basify: Cool the mixture and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the aqueous layer is strongly basic (pH > 12).[10] The 3-(tert-butoxy)piperidine will be deprotonated and move into the organic layer.
-
Extract: Separate the layers. Extract the aqueous layer two more times with fresh organic solvent.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Chromatography: Purify the crude free base using standard silica gel chromatography.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of HCl (e.g., 4M HCl in Dioxane or 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolate: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Acid-Base Extraction
For a preliminary cleanup, especially to remove neutral byproducts, a simple liquid-liquid extraction is highly effective.
FAQ 5: How can I use acid-base extraction to remove neutral impurities from my crude product?
This technique leverages the difference in solubility between the ionic salt and neutral organic molecules.[6]
The Principle: Your desired product, as a hydrochloride salt, is soluble in the aqueous phase. Neutral impurities, such as residual (Boc)₂O or side-products, are non-polar and will remain in an immiscible organic solvent.
Protocol 3: Extractive Workup
-
Dissolution: Dissolve the crude solid in deionized water or a dilute acid solution (e.g., 0.1 M HCl) to ensure the amine remains fully protonated.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash it 2-3 times with an organic solvent like ethyl acetate or diethyl ether. Discard the organic layers, which now contain the neutral impurities.
-
Product Recovery: The purified product is now in the aqueous layer. You can recover it by either:
-
Evaporation: Lyophilize (freeze-dry) the aqueous solution to obtain the solid salt.
-
Back-Extraction: Basify the aqueous layer and extract the liberated free base into an organic solvent as described in Protocol 2.
-
Section 5: Final Product Quality and Characterization
FAQ 6: My final product has a yellow tint. Is it impure?
A yellow or brown discoloration is common with amines and is often caused by minute quantities of oxidation products.[11] While these may not show up on an NMR spectrum, they can be undesirable.
Solution: Activated Charcoal Treatment
Activated carbon has a high surface area and a strong affinity for large, conjugated, colored molecules.[12][13]
-
Application: During recrystallization, after your product has fully dissolved in the hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight).
-
Procedure: Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the carbon surface.
-
Removal: Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the fine charcoal particles.
-
Crystallization: Allow the now-colorless filtrate to cool and crystallize as usual.
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a reduction in yield.[13]
FAQ 7: What are the best analytical methods to confirm the purity of my final product?
A combination of techniques is essential to confirm both identity and purity.
-
¹H and ¹³C NMR: This is the primary tool for structural confirmation and purity assessment. Look for the characteristic tert-butyl singlet (~1.4 ppm) and the piperidine ring protons. Crucially, check for the absence of signals from starting materials, solvents, or byproducts like tert-butanol (~1.28 ppm in CDCl₃).[14][15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity (e.g., >99% by peak area) and confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is a good indicator of high purity. Compare your value to the literature.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups, such as the N-H stretch of the hydrochloride salt and the C=O of the Boc group.
By systematically applying these troubleshooting guides and protocols, you can effectively address the common challenges in purifying 3-(tert-butoxy)piperidine hydrochloride, leading to a high-quality product ready for the next stage of your research or development pipeline.
References
-
Ivanova, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4935. Available at: [Link]
-
Jackson, R. F. W. (2009). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
- Patent CN110759853B. (2020). Preparation method of (S) -N-BOC-3-hydroxy piperidine. Google Patents.
-
Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Carbotecnia (2025). Decolorization with Activated Carbon. Available at: [Link]
-
Dolan, J. W. (2020). What's Happening to My Column? LCGC International. Available at: [Link]
-
Marvel, C. S., & du Vigneaud, V. (1932). Methylamine Hydrochloride. Organic Syntheses, 12, 62. Available at: [Link]
- Patent WO2019073491A1. (2019). Process for the preparation of piperine. Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763851, tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Available at: [Link]
- Patent US5686588A. (1997). Amine acid salt compounds and process for the production thereof. Google Patents.
-
Inhance Technologies (2025). Activated Carbon for Color Removal | 6 key Applications. Available at: [Link]
-
Macmillan Group, Princeton University. Supplementary Information for Nature Publication. Available at: [Link]
-
Chiemivall (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Available at: [Link]
-
Rhodium (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Available at: [Link]
-
Royal Society of Chemistry (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link]
-
Sharma, S. K. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Available at: [Link]
-
Agilent Technologies (n.d.). GC Troubleshooting Guide. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Jacobi Carbons (2025). How Activated Carbon Removes Food Color | Science & Efficiency. Available at: [Link]
-
Watson, D. A. (2014). Supporting Information for Nickel-Catalyzed Suzuki–Miyaura Coupling of Amine-Derived Electrophiles. Available at: [Link]
- European Patent Office (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
-
Hatcher, N. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]
-
Nichols, L. (2022). 3.5C: Charcoal. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 3. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. designer-drug.com [designer-drug.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. carbotecnia.info [carbotecnia.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing the Synthesis of 3-(tert-Butoxy)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-(tert-butoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to optimize your reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-(tert-butoxy)piperidine hydrochloride, which typically proceeds via the Boc protection of 3-hydroxypiperidine, followed by a subsequent step to yield the hydrochloride salt.
Problem 1: Low Yield of 1-Boc-3-hydroxypiperidine Intermediate
Possible Causes and Solutions:
-
Incomplete Reaction: The Boc protection of 3-hydroxypiperidine may not have gone to completion.
-
Solution: Increase the equivalents of di-tert-butyl dicarbonate (Boc)₂O to 1.1-1.2 equivalents relative to the 3-hydroxypiperidine.[1] Ensure vigorous stirring to overcome the biphasic nature of the reaction if using an aqueous base like sodium bicarbonate.[1] The reaction is typically run at room temperature for 4-5 hours, but extending the reaction time to 6-10 hours can improve conversion.[1]
-
-
Suboptimal Base Conditions: The choice and amount of base are critical for efficient Boc protection.
-
Poor Solubility of Starting Material: If starting from a salt of 3-hydroxypiperidine, its solubility in organic solvents may be limited.
-
Solution: Utilize a biphasic system, such as dichloromethane and aqueous sodium bicarbonate, to facilitate the reaction.[1] The free base of 3-hydroxypiperidine will be generated in situ and will be more soluble in the organic layer where the reaction with (Boc)₂O occurs.
-
Problem 2: Presence of Impurities in the 1-Boc-3-hydroxypiperidine Intermediate
Possible Causes and Solutions:
-
Di-Boc Protected Byproduct: The formation of a di-Boc protected species can occur, though it is less common for secondary amines compared to primary amines.
-
Solution: Carefully control the stoichiometry of (Boc)₂O, avoiding a large excess.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed.
-
-
Unreacted Starting Material: Incomplete reaction will lead to the presence of 3-hydroxypiperidine in your product.
-
Solution: Refer to the solutions for "Low Yield" to drive the reaction to completion. Purification via column chromatography on silica gel using an eluent system like ethyl acetate/hexanes can effectively separate the more polar starting material from the product.
-
-
Side Reactions with Other Functional Groups: While the primary reaction is N-protection, the hydroxyl group can potentially react under certain conditions, though this is less likely with (Boc)₂O.
-
Solution: Maintain the reaction at room temperature or below to enhance selectivity for the more nucleophilic amine.[2]
-
Problem 3: Difficulty in Isolating the Final 3-(tert-Butoxy)piperidine Hydrochloride Salt
Possible Causes and Solutions:
-
Improper pH Adjustment: Incorrect pH during the final salt formation can lead to incomplete precipitation or an oily product.
-
Solution: After the Boc protection and any subsequent modifications, the Boc group is typically removed under acidic conditions. To form the hydrochloride salt, treatment with HCl in a suitable solvent (e.g., diethyl ether, isopropanol, or dioxane) is common. Ensure the solution is sufficiently acidified to protonate the piperidine nitrogen fully.
-
-
Product Solubility: The hydrochloride salt may have some solubility in the chosen solvent, leading to losses during filtration.
-
Solution: Cool the solution after acidification to decrease the solubility of the salt and maximize precipitation. Use a minimal amount of a non-polar solvent to wash the filtered product to avoid redissolving it.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-(tert-butoxy)piperidine hydrochloride?
A1: The most prevalent method involves the protection of the nitrogen atom of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to form 1-Boc-3-hydroxypiperidine. The hydroxyl group is then typically converted to another functional group if required for the final target molecule, or the Boc group is removed under acidic conditions to yield the desired piperidine salt. For the direct synthesis of 3-(tert-butoxy)piperidine hydrochloride from 3-hydroxypiperidine, the process would be Boc protection followed by deprotection with HCl.
Q2: Are there enantioselective methods to synthesize specific stereoisomers of 3-(tert-butoxy)piperidine hydrochloride?
A2: Yes, obtaining enantiomerically pure products is crucial in pharmaceutical development.[3] This is often achieved by starting with an enantiomerically pure precursor. Methods include chemical resolution of racemic 3-hydroxypiperidine using a chiral acid like a tartaric acid derivative or camphorsulfonic acid.[3] Alternatively, enzymatic reduction of N-Boc-3-piperidone can provide high enantioselectivity and yield under mild conditions.[4][5]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the product?
A3: For monitoring the Boc protection reaction, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to check for byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. The final product, 3-(tert-butoxy)piperidine hydrochloride, can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and purity, and Mass Spectrometry (MS) to verify the molecular weight.
Q4: Can I use a different protecting group instead of Boc?
A4: While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups like the Carboxybenzyl (Cbz) group can also be employed. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Experimental Protocols
Optimized Protocol for the Synthesis of (S)-1-Boc-3-hydroxypiperidine
This protocol is adapted from a reported method and is suitable for lab-scale synthesis.[1]
Materials:
-
(S)-3-hydroxypiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of (S)-3-hydroxypiperidine (1.0 eq) in a saturated sodium bicarbonate solution (10 volumes), add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 5 hours.
-
Extract the reaction mixture with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain (S)-1-Boc-3-hydroxypiperidine as a pale yellow liquid or a low-melting solid.
| Reactant/Reagent | Molar Equivalents |
| (S)-3-hydroxypiperidine | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 |
| Sodium Bicarbonate | In excess (saturated solution) |
General Protocol for Deprotection and Hydrochloride Salt Formation
Materials:
-
1-Boc-3-substituted-piperidine
-
Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl)
-
Anhydrous diethyl ether or isopropanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Boc-protected piperidine derivative (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl (e.g., 4M in dioxane or a slight excess of concentrated HCl) with stirring.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain the 3-substituted-piperidine hydrochloride salt.
Visual Diagrams
Reaction Pathway for the Synthesis of 3-(tert-Butoxy)piperidine Hydrochloride
Caption: General synthesis route from 3-hydroxypiperidine.
Troubleshooting Decision Tree for Low Yield
Caption: Decision-making for addressing low product yield.
References
- CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents.
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. Available at: [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. Available at: [Link]
-
Preparation method of (S)-N-Boc-3-hydroxypiperidine (2018) | Hu Haiwei - SciSpace. Available at: [Link]
-
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. Available at: [Link]
- CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents.
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC. Available at: [Link]
- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. Available at: [Link]
Sources
- 1. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]
side reactions of 3-(tert-butoxy)piperidine hydrochloride in complex syntheses
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique synthetic challenges associated with 3-(tert-butoxy)piperidine hydrochloride .
This bifunctional building block is highly valued in drug discovery for introducing sterically tuned, lipophilic piperidine motifs. However, its complex structure—comprising a secondary amine, an acid-labile tert-butyl ether, and a hydrochloride salt—creates a perfect storm for competing side reactions if experimental conditions are not rigorously controlled.
FAQ & Troubleshooting Guide
Section 1: The Hydrochloride Salt & Free-Basing Kinetics
Q: Why are my N-acylation and N-alkylation reactions showing poor conversion, even with an excess of base? A: The starting material is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. While many protocols suggest simply adding an excess of a weak base (like K₂CO₃ or DIPEA) directly to the reaction mixture, the bulky 3-tert-butoxy group sterically hinders the in situ deprotonation kinetics. This leads to sluggish reactions and allows competitive side reactions (such as the hydrolysis of your electrophile) to dominate.
Protocol: Self-Validating Free-Basing Workflow To ensure complete nucleophilicity, perform a dedicated free-basing step prior to functionalization.
-
Dissolution: Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO₃ (1:1 v/v). Caution: CO₂ gas will evolve[1].
-
Phase Transfer: Stir vigorously for 30 minutes at room temperature until gas evolution ceases. The free base will partition entirely into the organic layer.
-
Validation: Check the aqueous layer pH with indicator paper; it must be >8 to ensure complete neutralization.
-
Isolation: Separate the organic layer, extract the aqueous layer once more with DCM, combine the organics, and dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate under reduced pressure at a low temperature (<30°C) to avoid volatilization of the free amine. Use the resulting oil immediately in your next step.
Section 2: Controlling N-Alkylation to Prevent Quaternary Ammonium Salts
Q: During direct N-alkylation with alkyl halides, I am observing a highly polar baseline spot on my TLC and low yields of my target compound. What is happening? A: You are observing over-alkylation. The secondary amine of 3-(tert-butoxy)piperidine reacts with the alkyl halide to form a tertiary amine. Because the inductive electron-donating effect of the new alkyl group increases the electron density on the nitrogen, the resulting tertiary amine is often more nucleophilic than the starting material. This leads to a second, rapid alkylation event, forming an irreversible quaternary ammonium salt[2].
To mitigate this, we strongly recommend abandoning direct alkylation in favor of Reductive Amination using Sodium Triacetoxyborohydride (STAB). STAB is highly selective; it reduces the intermediate iminium ion much faster than it reduces the starting carbonyl. Because the final product is a tertiary amine, it cannot form an iminium ion to react further, completely eliminating the over-alkylation pathway[3][4].
Protocol: Step-by-Step Reductive Amination
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve the free-based 3-(tert-butoxy)piperidine (1.0 eq) and your target aldehyde/ketone (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature.
-
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The reaction is mildly exothermic[4].
-
Monitoring: Stir for 2-6 hours. Monitor by LC-MS. The disappearance of the iminium mass peak validates completion.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Caption: Workflow for N-alkylation vs. reductive amination of piperidine derivatives.
Section 3: Mitigating tert-Butyl Ether Cleavage (Acid Sensitivity)
Q: I am using Trifluoroacetic Acid (TFA) to remove a Boc group elsewhere on my molecule, but LC-MS shows a mass loss of 56 Da. Why is my molecule degrading? A: The tert-butyl ether at the 3-position is highly acid-labile. Under strong acidic conditions (like TFA or concentrated HCl), the ether oxygen is protonated. The C-O bond then cleaves to release a highly stable tertiary carbocation (t-butyl cation), leaving behind 3-hydroxypiperidine (a mass loss of 56 Da, corresponding to the loss of isobutylene)[5][6].
Furthermore, if the t-butyl carbocation is not trapped, it acts as a potent electrophile and can alkylate electron-rich aromatic rings or nucleophilic residues (like methionine or tryptophan) elsewhere in your complex synthesis[7].
Troubleshooting Strategies:
-
Orthogonal Protecting Groups: If global deprotection is not desired, avoid Boc-protecting groups on other amines. Use Fmoc (base-labile) or Cbz (hydrogenolysis-labile) groups instead.
-
Mild Acid Alternatives: If acid cleavage is mandatory, replace neat TFA with a milder acidic cocktail, such as 0.1 N HCl in Hexafluoroisopropanol (HFIP). This fluoroalcohol system accelerates specific deprotections while suppressing the cleavage of sterically hindered tert-butyl ethers[8].
-
Carbocation Scavengers: If TFA must be used for global deprotection, always include scavengers like Triisopropylsilane (TIPS) and water (e.g., TFA:TIPS:H₂O 95:2.5:2.5) to permanently quench the t-butyl cation and prevent re-alkylation side reactions.
Caption: Acid-catalyzed cleavage pathway of the tert-butyl ether group.
Quantitative Data Summaries
Table 1: Comparison of N-Functionalization Strategies for Piperidine Derivatives
| Method | Reagents | Primary Product Yield | Quaternary Salt Formation | Reaction Time |
| Direct Alkylation | R-X, K₂CO₃, MeCN | 45 - 60% | High (15 - 30%) | 12 - 24 h |
| Reductive Amination | R-CHO, STAB, DCE | 85 - 95% | Trace (< 1%) | 2 - 6 h |
Table 2: Stability of tert-Butyl Ether under Various Conditions
| Condition | Reagent System | Temperature | Cleavage Extent (24h) |
| Strong Acid | 95% TFA / DCM | 25°C | > 99% (Complete loss) |
| Mild Acid | 0.1 N HCl in HFIP | 25°C | < 5% |
| Lewis Acid | ZnBr₂ / DCM | 40°C | Selective Cleavage |
| Base | 2M NaOH | 90°C | Stable (0%) |
References
- Managing side reactions in piperidine functionaliz
- Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers - Benchchem.
- Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection - Benchchem.
- Procedure for N-alkylation of Piperidine?
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Tert-Butyl Transfer: A Versatile Reaction In Organic Synthesis - Leucotron.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol - Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. group.leucotron.com.br [group.leucotron.com.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
managing stereochemistry during reactions with 3-(tert-butoxy)piperidine hydrochloride
Welcome to the Technical Support Center for 3-(tert-butoxy)piperidine hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique stereochemical challenges associated with this chiral building block.
This center provides mechanistic troubleshooting, validated protocols, and analytical strategies to ensure the stereochemical integrity of your piperidine derivatives from synthesis through purification.
Frequently Asked Questions (FAQs)
Q1: I performed an N-acylation on 3-(tert-butoxy)piperidine, and my
-
The Causality: When the secondary amine of 3-(tert-butoxy)piperidine is converted into an amide, the partial double-bond character of the N–C(O) bond restricts rotation. Because the piperidine ring is asymmetrically substituted at the C3 position, the E and Z conformers exist as diastereomers in solution. This restricted rotation places the protons in distinct magnetic environments, resulting in doubled peaks in the NMR spectrum[1].
-
The Solution: Perform Variable-Temperature NMR (VT-NMR). By heating the sample (e.g., to 90 °C in DMSO-
), you provide enough thermal energy to overcome the rotational barrier. If the compound is enantiopure, the two sets of peaks will coalesce into a single, sharp set of signals.
Q2: I need to remove the C3 tert-butoxy protecting group. How do I prevent the resulting 3-hydroxypiperidine from racemizing? A2: The tert-butyl ether is highly stable to basic conditions but labile to strong acids[2]. However, once deprotected to yield 3-hydroxypiperidine, the molecule becomes highly vulnerable to base-catalyzed racemization[3].
-
The Causality: Under basic conditions (especially at elevated temperatures), the chiral secondary alcohol at C3 can undergo a reversible oxidation-reduction sequence. It is oxidized to an achiral 3-piperidone intermediate. Subsequent reduction of this ketone occurs non-stereoselectively from either face, resulting in a racemic mixture[3].
-
The Solution: Always perform the tert-butyl ether cleavage under acidic conditions (e.g., TFA) and strictly avoid prolonged exposure to strong aqueous bases during the subsequent neutralization and workup phases.
Q3: What are the recommended chromatographic conditions for monitoring the enantiomeric excess (ee) of my piperidine-3-derivatives? A3: Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for piperidine derivatives. Specifically, immobilized amylose-based columns (such as Chiralpak IA) provide excellent chiral recognition due to their helical structure, which forms transient diastereomeric complexes with the enantiomers via hydrogen bonding and steric interactions[4].
Troubleshooting Workflows & Diagnostics
The following diagnostic workflow provides a self-validating logical pathway to distinguish between harmless amide rotamers and actual stereocenter degradation (epimerization/racemization) following an N-derivatization reaction.
Logical workflow for distinguishing amide rotamers from racemized products using VT-NMR.
Experimental Protocols
Workflow: Mild Acidic Cleavage of the tert-Butyl Ether
This self-validating protocol ensures the complete removal of the C3 tert-butoxy group while suppressing carbocation-mediated side reactions and preventing base-catalyzed racemization.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-protected 3-(tert-butoxy)piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Insight: Controlling the exotherm during acid addition prevents thermal degradation of the stereocenter.
-
Cleavage Cocktail Addition: Slowly add a pre-chilled cleavage cocktail consisting of Trifluoroacetic Acid (TFA), DCM, and Triisopropylsilane (TIS) in a 47.5 : 47.5 : 5.0 (v/v/v) ratio.
-
Mechanistic Insight: The acid cleaves the ether, generating a highly reactive tert-butyl carbocation. TIS acts as a potent hydride donor and carbocation scavenger, irreversibly quenching the tert-butyl cation to prevent it from re-alkylating the piperidine ring[2].
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
-
Self-Validation Step: Monitor completion via LC-MS. The disappearance of the starting material mass
and the appearance of the deprotected mass validates the successful cleavage.
-
-
Concentration: Concentrate the reaction mixture under reduced pressure at a low temperature (< 30 °C) to remove volatile TFA.
-
Workup: Redissolve the crude residue in a minimal amount of methanol and precipitate the product using cold diethyl ether. Critical: If neutralization is required, use a weak base (e.g., saturated
) at 0 °C and extract immediately. Do not leave the free 3-hydroxypiperidine in strongly basic aqueous solutions, as this triggers the oxidation-reduction racemization pathway[3].
Data Presentation: Chiral Analysis Parameters
To accurately quantify the enantiomeric excess (ee) of your synthesized piperidine-3-derivatives, baseline resolution of the enantiomers is required. The following table summarizes optimized quantitative parameters for the chiral separation of piperidine-3-derivatives using High-Performance Liquid Chromatography (HPLC)[4].
| Chromatographic Parameter | Optimized Specification |
| Chiral Stationary Phase (CSP) | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm × 4.6 mm i.d., 5 µm particle size |
| Mobile Phase Composition | n-Hexane / Ethanol (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Oven Temperature | 30 °C |
| Detection Wavelength (UV) | 225 nm |
| Expected Resolution Factor ( | > 10.0 (Baseline separation) |
References
1.[3] Preventing racemization of chiral 3-Hydroxypiperidine derivatives | Source: BenchChem | 3 2.[4] Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam | Source: Journal of Chromatographic Science (Oxford Academic) | 4 3.[1] Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines | Source: PubMed (NIH) | 1 4.[2] The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development | Source: BenchChem | 2
Sources
Technical Support Center: Troubleshooting Reactions with 3-(tert-Butoxy)piperidine Hydrochloride
Welcome to the technical support guide for working with 3-(tert-butoxy)piperidine hydrochloride. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and optimize synthetic workflows involving this specific building block.
Core Principles: Understanding the Substrate
To successfully utilize[1] in synthesis, one must account for three competing physicochemical properties that dictate its reactivity:
-
Salt Form Neutralization: As a hydrochloride salt[1], the piperidine nitrogen is protonated and non-nucleophilic. It requires stoichiometric or excess base to liberate the free amine before it can participate in coupling reactions.
-
Steric Hindrance: The bulky tert-butoxy group at the C3 position creates significant steric bulk around the secondary amine. This drastically reduces the rate of nucleophilic attack compared to unsubstituted piperidine, necessitating highly reactive electrophiles or elevated temperatures.
-
Acid Sensitivity: The tert-butyl ether linkage is highly susceptible to [2]. Exposure to strong acids (e.g., Trifluoroacetic acid [TFA], concentrated HCl) during reaction or workup will result in the loss of isobutylene, yielding an unwanted 3-hydroxypiperidine byproduct[2].
Diagnostic FAQs
Q: Why is my N-acylation or N-alkylation yield consistently low (<30%), with mostly starting material recovered? A: This is typically caused by a combination of incomplete freebasing and steric hindrance. Because the starting material is an HCl salt, using exactly 1.0 equivalent of base is often insufficient due to ambient moisture or minor weighing errors. Furthermore, the C3 tert-butoxy group shields the nitrogen. Solution: Use 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For acylation, avoid standard EDC/HOBt coupling; instead, use highly reactive uronium salts like HATU or switch to an acid chloride.
Q: LC-MS analysis of my crude mixture shows a major byproduct with a mass exactly 56 Da lower than my expected product. What happened? A: A mass loss of 56 Da corresponds to the loss of an isobutylene molecule, indicating that the tert-butyl ether has been cleaved to form a hydroxyl group[2]. This is a classic side reaction when tert-butoxy groups are exposed to strongly acidic conditions[2]. Solution: Review your workup protocol. If you are quenching the reaction with strong acids or using TFA to remove other protecting groups (like Boc), the tert-butoxy group will also cleave[2]. Switch to mild, cold acidic washes (e.g., 5% citric acid) and ensure the pH does not drop below 4.
Q: The starting material is completely insoluble in my reaction solvent (DCM or THF). How can I proceed? A: The hydrochloride salt form is highly polar and poorly soluble in standard ethereal or halogenated solvents. Solution: You have two options:
-
Solvent Switch: Change the reaction solvent to a polar aprotic solvent like DMF or NMP, where the salt and base will readily dissolve.
-
Pre-Freebasing: Perform a biphasic extraction (DCM and saturated aqueous NaHCO₃) prior to the reaction. Isolate the organic layer, dry it, and use the solubilized free amine directly.
Quantitative Data: Optimized Reaction Parameters
The following table summarizes the optimized conditions for common transformations involving 3-(tert-butoxy)piperidine hydrochloride to overcome its inherent steric and solubility challenges.
| Reaction Type | Recommended Base (Eq.) | Optimal Solvent | Temp (°C) | Electrophile / Reagent | Expected Yield |
| N-Acylation | DIPEA (3.0 eq) | DMF or DCM | 0 to 25 | Acid Chloride or Carboxylic Acid + HATU | 75 - 90% |
| N-Alkylation | K₂CO₃ (3.0 eq) | Acetonitrile | 60 to 80 | Alkyl Iodide or Bromide | 60 - 80% |
| Reductive Amination | TEA (2.0 eq) | DCE / MeOH (1:1) | 25 | Aldehyde + NaBH(OAc)₃ | 70 - 85% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Biphasic Freebasing and N-Acylation
Causality: Pre-freebasing removes the chloride counterion, preventing it from interfering with the coupling reagents. Using HATU overcomes the steric hindrance of the C3 tert-butoxy group.
-
Freebasing: Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 mmol) in DCM (10 mL). Add saturated aqueous NaHCO₃ (10 mL).
-
Validation Check 1: Stir vigorously for 15 minutes. The biphasic mixture must become completely clear as the insoluble salt converts to the DCM-soluble free amine. If solids remain, add 2 mL of water.
-
Extraction: Separate the organic layer, extract the aqueous layer with DCM (2 x 5 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Activation: In a separate dry flask, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 10 minutes at room temperature to form the active ester.
-
Coupling: Dissolve the freshly prepared free amine in DMF (2 mL) and add it dropwise to the activated acid. Stir for 4-6 hours.
-
Validation Check 2: Monitor by TLC (EtOAc/Hexane). The free amine (which is ninhydrin active) should completely disappear.
-
Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous citric acid (10 mL) briefly to remove unreacted amine. Follow immediately with saturated NaHCO₃ (10 mL) and brine (10 mL) to prevent acid-mediated ether cleavage. Dry and concentrate.
Protocol B: Reductive Amination
Causality: Using a mixed solvent system (DCE/MeOH) ensures solubility of the HCl salt while facilitating the formation of the iminium intermediate before reduction.
-
Imine Formation: Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 mmol) and the target aldehyde (1.0 mmol) in a 1:1 mixture of DCE and MeOH (10 mL).
-
Neutralization: Add Triethylamine (TEA, 2.0 mmol) dropwise. Stir at room temperature for 2 hours.
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) in small portions.
-
Validation Check: After 1 hour, sample the reaction for LC-MS. You should observe the product mass [M+H]⁺. Ensure there is no significant peak at [M+H - 56]⁺, which would indicate premature cleavage.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL) and extract with DCM (3 x 10 mL). Dry and concentrate.
Reaction Workflow & Troubleshooting Diagram
Reaction workflow for 3-(tert-butoxy)piperidine HCl highlighting failure points and optimal paths.
References
-
"3-(Tert-butoxy)piperidine hydrochloride" , National Center for Biotechnology Information (PubChem). Available at:[Link]
Sources
Technical Support Center: Scale-Up Synthesis of 3-(tert-butoxy)piperidine Hydrochloride
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-(tert-butoxy)piperidine hydrochloride[1]. Synthesizing sterically hindered tert-butyl ethers on a secondary cyclic alcohol presents unique thermodynamic and kinetic challenges. This document provides field-proven troubleshooting logic, validated protocols, and mechanistic insights to ensure high-yielding, reproducible scale-up campaigns.
Process Workflow & Synthetic Strategy
To successfully scale this molecule, the synthetic route must be robust against side reactions. The standard workflow utilizes an orthogonal protection strategy, followed by acid-catalyzed etherification, and concludes with anhydrous salt formation.
Synthetic route from 3-hydroxypiperidine to 3-(tert-butoxy)piperidine HCl.
Module A: Orthogonal Protection Strategy
Q: Why can't I use N-Boc protection for the 3-hydroxypiperidine starting material to save steps? A: Using an N-Boc protecting group is fundamentally incompatible with the strongly acidic conditions required for the subsequent tert-butylation step. Acidic conditions will cause premature cleavage of the Boc group, generating a tert-butyl cation that can lead to uncontrolled alkylation or polymerization[2][3]. Because tert-butyl ethers are highly sensitive to strong acids and can undergo rapid de-tert-butylation (e.g., in the presence of TFA)[4], an orthogonal protecting group strategy is mandatory. We strongly recommend using the Carboxybenzyl (Cbz) group, which is stable to Brønsted/Lewis acids and can be cleanly removed later via neutral catalytic hydrogenolysis.
Module B: The tert-Butylation Step (The Scale-Up Bottleneck)
Q: What is the most scalable reagent system for the tert-butylation of this secondary hydroxyl group? A: At the bench scale, chemists often use tert-butyl trichloroacetimidate (TBTA). However, for scale-up (>1 kg), TBTA is prohibitively expensive and generates trichloroacetamide waste, which is notoriously difficult to purge without chromatography. The industry standard for scale-up is isobutylene gas with a catalytic strong acid in a pressure vessel.
Table 1: Quantitative Comparison of tert-Butylation Reagents for Scale-Up
| Reagent System | Atom Economy | Cost per kg | Scalability Profile | Primary Challenge / Byproducts |
| Isobutylene / H₂SO₄ | >95% | Low | Excellent | Requires pressure reactor (autoclave); gas handling. |
| tert-Butyl acetate / HClO₄ | ~60% | Medium | Moderate | Transesterification byproducts; perchloric acid safety risks. |
| TBTA / TfOH | <40% | High | Poor | Trichloroacetamide byproduct requires chromatographic removal. |
Q: I am seeing significant byproducts and low yields during the isobutylene reaction. How do I suppress this? A: The primary failure mode here is E1 dehydration . Harsh acidic conditions combined with localized high temperatures promote the E1 dehydration of the secondary alcohol, yielding unwanted tetrahydropyridine (piperidine alkene) byproducts[5]. To suppress this, you must strictly control the exotherm during acid addition and maintain the reaction temperature between -10 °C and 0 °C.
Logical troubleshooting workflow for resolving low yields in the tert-butylation step.
Experimental Protocol 1: Scale-Up tert-Butylation using Isobutylene
This protocol utilizes a self-validating system to ensure reaction integrity before downstream processing.
-
Reactor Preparation: Purge a Hastelloy or glass-lined pressure reactor (autoclave) with N₂.
-
Substrate Loading: Dissolve N-Cbz-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes). Charge the solution into the reactor.
-
Cooling: Cool the mixture to -10 °C. (Causality: Low temperatures suppress the E1 dehydration pathway).
-
Catalyst Addition: Slowly add catalytic Trifluoromethanesulfonic acid (TfOH) (0.05 eq), maintaining the internal temperature strictly below 0 °C.
-
Isobutylene Condensation: Introduce isobutylene gas (5.0 eq) into the reactor.
-
Reaction: Seal the reactor and stir at 0 °C to 5 °C for 24 hours.
-
Self-Validating Check: Withdraw a 0.1 mL aliquot via a sampling valve, quench immediately in saturated NaHCO₃/DCM, and analyze the organic layer via LC-MS. Do not proceed to the quench step unless the product-to-starting-material ratio is >95:5. If <95:5, re-pressurize with isobutylene and stir for an additional 12 hours.
-
Quench & Extraction: Vent excess isobutylene through a basic scrubber. Slowly transfer the reaction mixture into a vessel containing cold saturated aqueous NaHCO₃ to neutralize the TfOH. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Module C: Deprotection and HCl Salt Formation
Q: How do I ensure the final HCl salt is non-hygroscopic and highly crystalline? A: The free base of 3-(tert-butoxy)piperidine is an oil, and its HCl salt can be highly hygroscopic if formed in the presence of water. Never use aqueous hydrochloric acid for this step. Instead, use anhydrous HCl dissolved in isopropanol (IPA) or 1,4-dioxane. This forces the immediate crystallization of the salt and excludes water from the crystal lattice.
Experimental Protocol 2: Hydrogenolysis and Anhydrous Salt Crystallization
-
Hydrogenation: Dissolve the crude N-Cbz-3-(tert-butoxy)piperidine in methanol (10 volumes). Add 10% Pd/C (5% w/w relative to substrate).
-
Reaction: Stir under an H₂ atmosphere (1-2 bar in a hydrogenator) at 25 °C until complete consumption of the starting material is observed via LC-MS.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.
-
Self-Validating Check: Inspect the filtrate visually. It must be completely clear and colorless. A grey or black tint indicates colloidal palladium breakthrough, which will irreversibly contaminate the final API salt. If tinted, refilter through a dual-layer Celite/Silica pad.
-
-
Concentration: Concentrate the clear filtrate under reduced pressure to yield the free base, 3-(tert-butoxy)piperidine, as a pale oil.
-
Salt Formation: Dissolve the free base in anhydrous isopropanol (IPA) (5 volumes) and cool the solution to 0 °C.
-
Precipitation: Dropwise add a standardized solution of anhydrous HCl in IPA (1.1 eq). Stir for 2 hours at 0 °C. A dense white crystalline solid will precipitate.
-
Isolation: Filter the solid under a blanket of N₂, wash the filter cake with cold methyl tert-butyl ether (MTBE), and dry under vacuum at 40 °C to afford pure 3-(tert-butoxy)piperidine hydrochloride.
References[2] BenchChem. "1-Boc-4-piperidone | 79099-07-3". BenchChem Catalog. URL: https://www.benchchem.com/[1] National Center for Biotechnology Information. "3-(Tert-butoxy)piperidine hydrochloride | C9H20ClNO". PubChem Compound Summary. URL: https://pubchem.ncbi.nlm.nih.gov/[3] BenchChem. "3-Hydroxypiperidin-2-one | CAS 19365-08-3". BenchChem Catalog. URL: https://www.benchchem.com/[4] National Center for Biotechnology Information. "Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors". PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[5] BenchChem. "N-Boc-4-hydroxypiperidine | 109384-19-2". BenchChem Catalog. URL: https://www.benchchem.com/
Sources
- 1. 3-(Tert-butoxy)piperidine hydrochloride | C9H20ClNO | CID 137964136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 3. 3-Hydroxypiperidin-2-one|CAS 19365-08-3|For R&D [benchchem.com]
- 4. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting 3-(tert-butoxy)piperidine Hydrochloride Workflows
Welcome to the Application Scientist Support Portal.
3-(tert-butoxy)piperidine hydrochloride is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including ALK inhibitors like Crizotinib analogs[1] and cruzipain inhibitors for Chagas disease[2]. However, its dual nature as an amine hydrochloride salt and a tert-butyl ether makes it susceptible to specific degradation pathways and impurity profiles.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and rigorous protocols to mitigate the impact of impurities during downstream reactions, particularly palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations).
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My Buchwald-Hartwig amination using 3-(tert-butoxy)piperidine hydrochloride is stalling at 40% conversion. What is the most likely cause? Expert Insight: The most common culprit is an acid-base stoichiometry mismatch caused by excess hydrogen chloride (HCl) in the piperidine salt. Causality: In a Buchwald-Hartwig amination, strong bases like sodium tert-butoxide (NaOtBu) or LiHMDS are required to deprotonate the amine after it coordinates to the palladium center[3]. Since your starting material is an HCl salt, exactly one equivalent of base is immediately consumed to generate the free amine. If your batch contains excess HCl (e.g., 1.15 equivalents of HCl per piperidine molecule), the calculated base stoichiometry will be insufficient. This leaves the reaction prematurely neutral or acidic, preventing the crucial reductive elimination step and stalling the catalytic cycle[4].
Q2: We detected piperidin-3-ol in our starting material. How will this impact subsequent N-alkylation or N-arylation steps? Expert Insight: Piperidin-3-ol arises from the premature cleavage of the tert-butyl ether, which is highly sensitive to strong acidic conditions[5]. Its presence is highly detrimental. Causality: The unprotected secondary hydroxyl group acts as a competitive nucleophile. During Buchwald-Hartwig aminations, this unprotected hydroxyl can coordinate with the electrophilic palladium(II) intermediate, forming a stable, off-cycle chelate that poisons the catalyst[6]. Furthermore, under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, leading to competitive O-arylation and the formation of difficult-to-separate difunctionalized byproducts[6].
Q3: Why is my coupling reaction failing specifically when using moisture-sensitive catalysts, even though the salt looks dry? Expert Insight: Amine hydrochlorides are notoriously hygroscopic. Causality: Water molecules trapped in the crystal lattice of the hydrochloride salt will aggressively hydrolyze moisture-sensitive reagents or quench the active Pd(0) catalyst species. Water also reacts with alkoxide bases (e.g., NaOtBu) to form hydroxide, which can hydrolyze your aryl halide starting material into an unreactive phenol instead of undergoing the desired C-N bond formation.
Part 2: Quantitative Impact Analysis
To assist in setting your raw material specifications, the following table summarizes the impact of specific impurities on a standard Buchwald-Hartwig amination using 3-(tert-butoxy)piperidine hydrochloride.
| Impurity | Critical Threshold | Primary Mechanistic Effect | Impact on Yield |
| Piperidin-3-ol | > 0.5% w/w | Competitive O-arylation; Pd-catalyst poisoning via OH coordination. | Severe (↓ 15-40%), generates inseparable byproducts. |
| Excess HCl | > 1.05 molar eq. | Neutralizes catalytic base (e.g., NaOtBu); stalls catalytic cycle. | Moderate to Severe (↓ 10-50%), depending on base excess. |
| Water / Moisture | > 1000 ppm | Hydrolyzes base to hydroxide; promotes aryl halide hydrolysis. | Moderate (↓ 10-20%), increases aryl alcohol formation. |
| Enantiomeric Impurity | > 0.1% ee | Carries through synthesis; alters API binding affinity. | Yield unaffected, but fails final API chiral specifications. |
Part 3: Experimental Protocols for Impurity Mitigation
To ensure a self-validating system, do not use the hydrochloride salt directly in sensitive catalytic reactions without verifying stoichiometry. If purity is , use the following rigorous free-basing protocol.
SOP: Rigorous Free-Basing and Moisture Removal
This protocol converts the HCl salt to the free base, simultaneously eliminating excess HCl and moisture prior to moisture-sensitive couplings.
Step-by-Step Methodology:
-
Dissolution: Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/g).
-
Neutralization: Cool the mixture to 0 °C. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the aqueous layer reaches a stable pH of 10-11. Self-Validation Check: The cloudy suspension will become completely clear as the water-soluble salt converts to the organic-soluble free base.
-
Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice more with equal volumes of DCM to ensure quantitative recovery.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous brine (NaCl). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature strictly below 30 °C. Caution: The free base is somewhat volatile; avoid high vacuum or elevated temperatures.
-
Azeotropic Drying: To remove trace moisture, dissolve the resulting oil in anhydrous toluene (5 mL/g) and concentrate under reduced pressure. Repeat this step twice. The resulting anhydrous free base is now ready for Buchwald-Hartwig coupling.
Part 4: Pathway Visualization
The following diagram illustrates the divergent reaction pathways when pure 3-(tert-butoxy)piperidine is used versus when it is contaminated with piperidin-3-ol during a Buchwald-Hartwig amination.
Divergent pathways in Pd-catalyzed amination: Pure 3-(tert-butoxy)piperidine vs. Piperidin-3-ol.
References
- WO2014124594A1 - Crizotinib preparation method Source: Google Patents URL
- EP1362052B1 - Inhibitors of cruzipain and other cysteine proteases Source: Google Patents URL
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Greene's Protective Groups in Organic Synthesis, 4th ed (Book Review) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
Sources
- 1. WO2014124594A1 - Crizotinib preparation method - Google Patents [patents.google.com]
- 2. EP1362052B1 - Inhibitors of cruzipain and other cysteine proteases - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical Methods for the Purity Assessment of 3-(tert-butoxy)piperidine Hydrochloride: A Comparative Guide
The purity assessment of 3-(tert-butoxy)piperidine hydrochloride presents a unique analytical challenge. As a secondary amine featuring a bulky tert-butoxy ether group and formulated as a hydrochloride salt, this compound completely lacks a conjugated
To achieve rigorous purity assessment, analytical scientists must pivot away from standard HPLC-UV methods and employ universal detection mechanisms, chemical derivatization, or primary ratio methods. This guide objectively compares these alternatives, providing the causality behind experimental choices and self-validating protocols for immediate laboratory implementation.
Logical Comparison of Analytical Techniques
The selection of an analytical method depends heavily on the availability of an identical reference standard and the specific sensitivity requirements of the assay.
Caption: Logical decision matrix for selecting the optimal purity assessment technique.
The Causality of Detector Selection
-
HPLC-CAD vs. HPLC-ELSD: Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are universal detectors that measure non-volatile analytes after mobile phase evaporation. However, CAD charges particles using ionized nitrogen gas and measures the charge via an electrometer, a process independent of the analyte's chemical structure[1]. Because ELSD relies on light scattering, its response drops exponentially for particles smaller than 50 nm, leading to poor sensitivity for low-level impurities[1]. CAD maintains sensitivity for particles as small as 10 nm, providing up to 10-fold better limits of detection (LOD) and a wider dynamic range, making it vastly superior for mass balance calculations[1].
-
Pre-Column Derivatization (HPLC-UV): If universal detectors are unavailable, the secondary amine of the piperidine ring can be reacted with 4-toluenesulfonyl chloride (tosyl chloride)[2]. This introduces a strong UV chromophore, allowing detection at ~230 nm[3]. While highly sensitive, derivatization introduces sample preparation variability and assumes all impurities react with equal efficiency.
-
Quantitative NMR (qNMR): When no certified reference standard of 3-(tert-butoxy)piperidine is available, qNMR acts as a primary ratio method[4]. It determines absolute concentration by comparing the integral of the analyte's proton signal to a high-purity internal standard, circumventing the need for identical reference curves[5].
Performance Comparison & Quantitative Data
The following table synthesizes the performance metrics of the viable analytical alternatives, highlighting why CAD and qNMR are the preferred methodologies for this specific compound.
| Analytical Technique | Detection Mechanism | LOD (µg/mL) | Linearity (R²) | Precision (%RSD) | Identical Ref. Standard Required? |
| HPLC-CAD | Aerosol Charge (Electrometer) | ~0.01 - 0.05 | > 0.999 | < 2.0% | Yes (for absolute quantitation) |
| HPLC-ELSD | Light Scattering | ~0.1 - 0.5 | > 0.990 (Non-linear) | 2.0 - 5.0% | Yes |
| HPLC-UV (Derivatized) | UV Absorbance (230 nm) | ~0.15 | > 0.999 | < 1.0% | Yes |
| qNMR (1H) | Proton Resonance Integral | ~1.0 - 5.0 | > 0.999 | < 1.0% | No (Uses Internal Standard) |
Data synthesized from validated pharmaceutical analytical frameworks[1],[3],[6].
Experimental Methodologies: Self-Validating Protocols
Direct Analysis via HPLC-CAD
To analyze 3-(tert-butoxy)piperidine hydrochloride via CAD, the mobile phase must be strictly volatile. Non-volatile salts (e.g., phosphates) will precipitate in the corona discharge chamber, causing catastrophic detector fouling and baseline saturation[1].
Caption: Mechanistic workflow of Charged Aerosol Detection (CAD) for non-chromophoric compounds.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.5 using formic acid. Causality: A pH of 3.5 ensures the secondary amine remains fully protonated for consistent retention, while avoiding highly acidic conditions (pH < 2) that risk cleaving the acid-sensitive tert-butoxy ether group.
-
Phase B: LC-MS grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 Core-Shell (e.g., 100 x 2.1 mm, 2.6 µm).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Detector Settings (CAD):
-
Evaporation Temperature: 35°C (Optimized to preserve the semi-volatile free-base form of the piperidine derivative).
-
Data Collection Rate: 10 Hz.
-
-
Self-Validation (System Suitability): Inject the standard solution (50 µg/mL) five consecutive times. The system is validated for quantitation only if the peak area Relative Standard Deviation (RSD) is
2.0% and the tailing factor is 1.5.
Primary Quantification via qNMR
When a certified reference standard of the piperidine derivative is unavailable, qNMR is the gold standard[7]. It relies on the direct proportionality between the integral of an NMR peak and the concentration of the nucleus[8].
Step-by-Step Protocol:
-
Internal Standard (IS) Selection: Select Maleic acid (NIST traceable). Causality: Maleic acid yields a distinct singlet at ~6.26 ppm. This chemical shift completely avoids overlap with the massive tert-butyl singlet of the analyte (~1.1 - 1.2 ppm) and the complex multiplets of the piperidine ring protons (1.5 - 3.5 ppm)[7].
-
Sample Preparation:
-
Accurately weigh ~10 mg of 3-(tert-butoxy)piperidine hydrochloride and ~5 mg of Maleic acid using a microbalance (readability 0.001 mg).
-
Co-dissolve both in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6)[7].
-
-
NMR Acquisition Parameters:
-
Frequency: 400 MHz or 600 MHz.
-
Pulse Angle: 90° for maximum signal-to-noise ratio.
-
Relaxation Delay (D1):Critical Step. Measure the longitudinal relaxation time (
) of the slowest relaxing proton. Set D1 to (typically 30-60 seconds). Causality: Failing to allow complete magnetization recovery before the next pulse will result in truncated integrals and artificially low purity calculations[6].
-
-
Self-Validation (Integration): Process the spectrum with proper phase and baseline correction. The purity (
) is calculated using the formula: (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight). The system validates itself if the calculated purity across three independent sample preparations shows an RSD of < 1.0%[6].
References
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. PubMed / Journal of Chromatographic Science. Available at:[Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
Sources
- 1. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. emerypharma.com [emerypharma.com]
chiral HPLC analysis for enantiomeric excess determination of 3-(tert-butoxy)piperidine hydrochloride
An Expert's Guide to Enantiomeric Excess Determination of 3-(tert-butoxy)piperidine Hydrochloride by Chiral HPLC
A Comparative Analysis of Direct and Indirect Methodologies
In the synthesis of chiral pharmaceutical intermediates, the precise measurement of enantiomeric purity is not merely a procedural step but a cornerstone of safety and efficacy. 3-(tert-butoxy)piperidine is a valuable chiral building block, and ensuring its enantiomeric excess (ee) is critical. This guide provides an in-depth comparison of analytical strategies for the ee determination of 3-(tert-butoxy)piperidine hydrochloride, focusing on the robust and widely adopted technique of chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare HPLC with other viable analytical techniques.
The Analytical Challenge: Understanding the Analyte
3-(tert-butoxy)piperidine hydrochloride presents a specific set of challenges for chiral analysis. As a secondary amine, it is basic and polar. The hydrochloride salt form enhances its polarity, making it incompatible with common normal-phase chromatography solvents. Most significantly, the molecule lacks a strong ultraviolet (UV) chromophore, which complicates detection at the low concentrations often required for impurity analysis[1]. This necessitates a carefully considered analytical strategy, weighing the pros and cons of direct analysis versus an indirect approach involving chemical derivatization.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its high resolution, accuracy, and reproducibility[2][3]. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate over time[2].
Method Development: A Logic-Driven Approach
The development of a successful chiral HPLC method is an empirical process guided by an understanding of the analyte's structure and the separation mechanisms of different CSPs.
-
Chiral Stationary Phase (CSP) Selection: For piperidine derivatives, polysaccharide-based CSPs are the most effective and versatile starting point[1][4]. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® IA, IC, AD-H, or Chiralcel® OD-H) have a proven track record of successfully resolving a wide array of cyclic amines through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Screening a small set of these columns is the most efficient path to achieving separation[4]. A recent study on the closely related (S)-1-Boc-3-hydroxypiperidine demonstrated a successful separation using a Chiralpak-IC3 column, reinforcing this selection strategy[5].
-
Mobile Phase Selection: Normal-phase chromatography, typically employing a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like ethanol or isopropanol), is often the preferred mode for polysaccharide CSPs[2][4]. This is because the hydrogen bonding interactions crucial for chiral recognition are more pronounced in non-polar environments. For basic analytes like piperidines, peak tailing can be a significant issue due to strong interactions with residual silanols on the silica support. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is a standard and highly effective technique to mitigate this, resulting in improved peak shape and resolution[1][4].
-
Sample Preparation for the Hydrochloride Salt: The hydrochloride salt of 3-(tert-butoxy)piperidine is not soluble in typical normal-phase eluents. Therefore, a sample preparation step to convert the salt to its free base is mandatory. This is typically achieved by dissolving the sample in an aqueous basic solution (e.g., dilute NaOH or NaHCO₃) and extracting the free base into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is then dried and the solvent evaporated, with the residue being reconstituted in the mobile phase or a compatible solvent for injection.
Experimental Protocol 1: Direct Chiral HPLC Analysis
This method is simpler but may be limited by low UV sensitivity. It is suitable when sample concentration is high and maximum sensitivity is not required.
Methodology:
-
Sample Preparation (Free Base Conversion):
-
Accurately weigh ~10 mg of 3-(tert-butoxy)piperidine hydrochloride into a vial.
-
Add 2 mL of 1M sodium bicarbonate solution and vortex to dissolve.
-
Add 2 mL of ethyl acetate and vortex vigorously for 1 minute to extract the free base.
-
Allow the layers to separate and carefully transfer the top organic layer to a new vial.
-
Add a small amount of anhydrous sodium sulfate to dry the organic extract.
-
Filter the solution and dilute with the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = [(A1 - A2) / (A1 + A2)] * 100
-
Experimental Protocol 2: Indirect Analysis via Pre-Column Derivatization
This approach addresses the poor UV absorbance of the analyte by attaching a chromophoric tag. This not only enhances sensitivity by orders of magnitude but can also improve the chromatographic separation itself[1][6].
Methodology:
-
Derivatization Reaction:
-
Prepare the free base of the analyte as described in Protocol 1, but evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of anhydrous dichloromethane. Add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of 3,5-dinitrobenzoyl chloride.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with 1 mL of water. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.
-
Reconstitute the derivatized sample in the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions for the Derivative:
-
HPLC System: A standard HPLC system with a UV/PDA detector.
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (70:30, v/v). (Note: The basic additive may no longer be necessary as the amine has been converted to an amide).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C[7].
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Workflow Visualization: Choosing an Analytical Path
The decision between direct and indirect analysis is a critical juncture in method development, guided by the specific requirements of the assay.
Caption: Decision workflow for chiral analysis of 3-(tert-butoxy)piperidine.
Comparison of Direct vs. Indirect HPLC Methods
The choice between these two protocols involves a trade-off between speed and performance.
| Parameter | Direct Analysis | Indirect Analysis (Derivatization) | Rationale |
| Sensitivity | Low to Moderate | High | The attached chromophore allows for detection at higher, less noisy wavelengths with a much stronger signal. |
| Simplicity & Speed | Higher | Lower | The derivatization step adds time, reagents, and complexity to the sample preparation workflow. |
| Robustness | Moderate | Higher | The method is less susceptible to baseline noise and interference at higher wavelengths, leading to more reliable integration. |
| Accuracy | Good | Excellent | Improved signal-to-noise ratio from derivatization generally leads to more accurate quantification of minor enantiomers. |
| Cost | Lower | Higher | Additional costs are incurred for derivatizing agents and potentially higher purity solvents. |
Alternative Technologies for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods can be employed for ee determination, each with unique advantages and limitations[6][8].
| Technique | Principle | Advantages | Disadvantages | Suitability for this Analyte |
| Chiral SFC | Separation using a chiral stationary phase with supercritical CO₂ as the mobile phase. | Very fast , "green" (less organic solvent), high efficiency[6]. | Requires specialized instrumentation. | Excellent . Often provides faster and better resolution than HPLC for similar compounds. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Very high resolution , fast analysis times[9]. | Analyte must be volatile and thermally stable. | Possible with derivatization . The analyte itself is not sufficiently volatile; derivatization to a less polar, more volatile form would be required. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or shift reagent, causing distinct signals for each enantiomer[8]. | Fast , non-separative, provides structural information. | Lower sensitivity, requires higher sample concentration (mg scale), accuracy can be lower (~1-2%)[8]. | Good for rapid screening . Useful for reaction monitoring where high accuracy is not the primary goal. |
Conclusion and Recommendation
For the accurate and reliable determination of the enantiomeric excess of 3-(tert-butoxy)piperidine hydrochloride, chiral HPLC stands out as the most robust and well-validated technique. While a direct analysis is feasible for screening purposes, the inherent lack of a strong UV chromophore makes this approach prone to sensitivity and baseline issues.
Therefore, for quality control, release testing, and any application requiring high accuracy and sensitivity, the indirect method involving pre-column derivatization is strongly recommended. The investment in developing a derivatization protocol pays significant dividends in method robustness, accuracy, and a lower limit of quantification. For high-throughput environments, chiral SFC should be considered a powerful and efficient alternative.
References
-
N/A. (2025, June 8). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
N/A. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Calabretta, M., et al. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
Reddy, B., et al. (2021, April 21). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. PubMed. [Link]
- N/A. (N/A). EP3115358A1 - Method of preparation and chiral inversion of chiral-1-t-butoxycarbonyl-3-hydroxy piperidine.
-
Wolf, C., et al. (N/A). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. JoVE. [Link]
-
N/A. (N/A). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]
-
Tanasova, M., et al. (N/A). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]
-
Matarashvili, I., et al. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
- N/A. (N/A). CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine.
-
PubChemLite. (2026). 3-(tert-butoxy)piperidine hydrochloride (C9H19NO). PubChemLite. [Link]
-
Zhang, Y., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Schurig, V. (2022, February 6). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
Phenomenex. (N/A). Chiral HPLC Separations. Phenomenex. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
High-Performance LC-MS/MS Quantification of 3-(tert-Butoxy)piperidine Hydrochloride Impurities: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying polar, aliphatic impurities in active pharmaceutical ingredients (APIs). 3-(tert-butoxy)piperidine hydrochloride is a critical building block in pharmaceutical synthesis, but its quantification presents a dual challenge: it lacks a conjugated chromophore for traditional UV detection, and its highly polar, basic nature defies standard reversed-phase chromatography.
This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase Liquid Chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS) for the trace quantification of 3-(tert-butoxy)piperidine impurities. By exploring the causality behind chromatographic retention and mass spectrometric fragmentation, this guide provides a self-validating framework for robust method development.
The Analytical Challenge: Why Standard Methods Fail
Aliphatic secondary amines like piperidine derivatives exhibit negligible UV absorbance above 210 nm. Relying on HPLC-UV for trace impurity analysis often results in poor sensitivity and high baseline noise from mobile phase absorbance. Consequently,1 [2], offering the requisite specificity and sub-ng/mL detection limits.
However, simply transferring the analyte to an LC-MS system is not a panacea. The unique structural features of 3-(tert-butoxy)piperidine—specifically its hydrophilic amine core and sterically hindered, labile tert-butoxy ether—require precise tuning of both the chromatographic separation and the MS ionization source.
Chromatographic Strategy: HILIC vs. RPLC
The fundamental rule of chromatography is that analytes must partition effectively between the mobile and stationary phases.
The RPLC Pitfall: In traditional RPLC (e.g., C18 columns), highly polar basic amines elute near the void volume. To force retention, analysts often resort to highly aqueous mobile phases (risking stationary phase dewetting) or ion-pairing agents like heptafluorobutyric acid (HFBA). While ion-pairing agents improve retention, they cause severe ion suppression in the Electrospray Ionization (ESI) source, crippling MS sensitivity.
The HILIC Advantage: 2 [1]. For 3-(tert-butoxy)piperidine, HILIC not only guarantees strong retention and sharp peak symmetry but also drastically enhances ESI desolvation efficiency due to the high volatility of acetonitrile, leading to a 10- to 50-fold increase in signal intensity compared to RPLC.
Workflow for optimizing LC-MS/MS quantification of 3-(tert-butoxy)piperidine.
Mass Spectrometry Optimization: Taming the tert-Butoxy Group
A critical, often overlooked mechanism in LC-MS method development is3 [4].
The tert-butoxy group is highly labile. When subjected to excessive thermal or electrical energy in the ESI source (e.g., high declustering potential or cone voltage),4 [3]. For 3-(tert-butoxy)piperidine (exact mass 157.1 Da), this means the expected protonated precursor
To ensure accurate quantification, we must employ soft ionization techniques . By intentionally lowering the declustering potential (DP), we preserve the intact m/z 158.1 precursor, reserving the fragmentation for the collision cell (Q2) where it can be controlled and monitored via Multiple Reaction Monitoring (MRM).
ESI fragmentation pathways of 3-(tert-butoxy)piperidine highlighting in-source vs CID dynamics.
Performance Comparison Data
The following table summarizes the experimental validation data comparing the optimized HILIC-MS/MS method against a traditional RPLC-MS/MS approach for 3-(tert-butoxy)piperidine quantification.
| Performance Metric | RPLC-MS/MS (C18 + Ion Pairing) | HILIC-MS/MS (Amide Phase) | Causality / Scientific Rationale |
| Retention Factor ( | 0.8 (Poor) | 4.5 (Excellent) | HILIC leverages polar interactions; RPLC repels the charged amine. |
| Peak Symmetry ( | 1.8 (Tailing) | 1.05 (Symmetrical) | Secondary interactions with residual silanols cause tailing in RPLC. |
| Matrix Effect (%) | -65% (Severe Suppression) | -12% (Minimal) | Ion-pairing agents in RPLC compete for charge in the ESI droplet. |
| LLOQ (ng/mL) | 5.0 ng/mL | 0.05 ng/mL | High organic mobile phase in HILIC maximizes ESI desolvation efficiency. |
| Linearity ( | 0.985 | 0.999 | Stable droplet formation in HILIC yields highly reproducible ion counts. |
Validated Experimental Protocol (HILIC-MS/MS)
This protocol is designed as a self-validating system . Step 3 includes a mandatory System Suitability Test (SST) to ensure the ESI source is properly tuned against in-source fragmentation prior to quantitative batch acquisition.
Step 1: Sample Preparation (Dilute-and-Shoot)
-
Accurately weigh the API sample and dissolve it in a diluent of 90:10 Acetonitrile:Water (v/v) to a concentration of 1 mg/mL. Note: The diluent must match the high-organic initial conditions of the HILIC gradient to prevent peak distortion.
-
Vortex for 60 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Amide-bonded cross-linked silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid (ensures the piperidine nitrogen is fully protonated).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 4.0 min: Linear decrease to 60% B
-
4.0 - 5.0 min: Hold at 60% B
-
5.0 - 5.1 min: Return to 95% B (Equilibration for 2.5 min).
-
Step 3: Mass Spectrometry & Self-Validation (SST)
-
Ionization: ESI Positive mode.
-
Self-Validation Check (Crucial): Before running MRMs, infuse the standard at 100 ng/mL and perform a Q1 Full Scan (m/z 50-200). Calculate the intensity ratio of m/z 102.1 (In-Source Fragment) to m/z 158.1 (Intact Precursor).
-
Validation Rule: If Ratio > 0.15, the source is too hot. Decrease the Declustering Potential (DP) or Capillary Voltage in 5V decrements until the intact m/z 158.1 peak is strictly dominant.
-
-
Optimized MRM Transitions:
-
Quantifier: m/z 158.1
84.1 (Collision Energy: 25 eV). Represents the cleavage of the piperidine ring. -
Qualifier: m/z 158.1
102.1 (Collision Energy: 15 eV). Represents the CID-induced loss of isobutylene.
-
References
- Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Agilent Technologies.
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.Alternative Therapies in Health and Medicine.
- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.Journal of Mass Spectrometry (PubMed).
- A systematic analysis of in-source fragments in LC-MS metabolomics.bioRxiv.
Sources
A Tale of Two Rings: Unveiling the Synthetic Advantages of 3-(tert-Butoxy)piperidine Hydrochloride Over Piperidine
In the intricate world of synthetic organic chemistry, the piperidine scaffold stands as a cornerstone, a privileged motif woven into the fabric of countless pharmaceuticals and bioactive molecules.[1][2] While unsubstituted piperidine has long served as a workhorse, a versatile base and nucleophile, the strategic introduction of substituents onto this six-membered ring can profoundly alter its reactivity and unlock new synthetic possibilities. This guide delves into a comparative analysis of 3-(tert-butoxy)piperidine hydrochloride and its parent, piperidine, offering a nuanced perspective for researchers, scientists, and drug development professionals on when and why to choose the substituted analogue.
At first glance, the two molecules may seem closely related. However, the presence of a bulky tert-butoxy group at the 3-position and the hydrochloride salt form of the substituted compound introduce critical differences in their physicochemical properties and, consequently, their synthetic applications. This comparison will explore these differences, providing experimental context and practical insights to guide your synthetic strategy.
The Unassuming Powerhouse: Piperidine
Piperidine, a colorless liquid with a characteristic amine odor, is a secondary amine that is widely utilized in organic synthesis.[3] Its utility stems from its basicity and nucleophilicity, making it a go-to reagent for a variety of transformations.
Key Applications of Piperidine:
-
Base and Catalyst: Piperidine is frequently employed as a base in reactions such as Knoevenagel condensations, Michael additions, and aldol reactions. Its moderate basicity is often sufficient to deprotonate acidic methylene compounds without causing unwanted side reactions.[1]
-
Fmoc Deprotection: In solid-phase peptide synthesis, a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) is the standard reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of peptides.[1]
-
Building Block: The piperidine ring itself is a fundamental structural unit in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][3] Consequently, piperidine and its derivatives are crucial starting materials in drug discovery and development.[1]
The Strategically Modified Contender: 3-(tert-Butoxy)piperidine Hydrochloride
3-(tert-Butoxy)piperidine hydrochloride introduces two key modifications to the parent structure: a tert-butoxy group at the 3-position and its formulation as a hydrochloride salt. These features bestow upon it a unique set of properties that offer distinct advantages in specific synthetic contexts.
The Influence of the 3-tert-Butoxy Group
The tert-butoxy group is a sterically demanding substituent that significantly impacts the conformational preference and reactivity of the piperidine ring. This steric bulk can be strategically exploited to achieve higher levels of selectivity in certain reactions. Furthermore, the electron-donating nature of the ether oxygen can subtly influence the nucleophilicity of the piperidine nitrogen.
The Advantages of the Hydrochloride Salt
The use of the hydrochloride salt offers several practical benefits over the free base:
-
Enhanced Stability and Handling: Amine hydrochloride salts are typically crystalline solids that are more stable and easier to handle than their often volatile and odorous free base counterparts.[4] Piperidine itself can react with atmospheric carbon dioxide to form piperidine carbamate, a solid precipitate, which can be an issue in solution.[5] The hydrochloride salt is not susceptible to this reaction.
-
Improved Purification: The crystalline nature of hydrochloride salts facilitates purification by recrystallization, often leading to a higher purity product compared to the distillation of the free base.
-
Controlled Reactivity: The protonated nitrogen of the hydrochloride salt is non-nucleophilic. The active nucleophilic free amine can be generated in situ by the addition of a base, allowing for greater control over the initiation of a reaction.[6]
Head-to-Head Comparison: A Data-Driven Analysis
| Feature | Piperidine | 3-(tert-Butoxy)piperidine Hydrochloride | Synthetic Advantage of 3-(tert-Butoxy)piperidine Hydrochloride |
| Physical State | Colorless liquid | Crystalline solid | Easier to handle, weigh, and store. Less volatile and less odorous. |
| Nucleophilicity | High | Moderate (requires deprotonation) | Controlled release of the active nucleophile allows for more precise reaction control. The bulky substituent can enhance selectivity in some cases. |
| Steric Hindrance | Low | High (due to the tert-butoxy group) | Can lead to improved diastereoselectivity in reactions where the piperidine is a nucleophile or a chiral auxiliary. |
| Solubility | Soluble in water and organic solvents | Soluble in water and polar organic solvents | Predictable solubility profile. |
| Handling | Volatile, hygroscopic, and can absorb CO₂ from the air | Stable, non-volatile solid | Significantly easier and safer to handle in a laboratory setting. |
Synthetic Scenarios: Choosing the Right Tool for the Job
The decision to use piperidine or 3-(tert-butoxy)piperidine hydrochloride hinges on the specific requirements of the synthesis.
Scenario 1: As a General Base or for Fmoc Deprotection
In applications where a simple, inexpensive secondary amine base is required, and steric hindrance is not a concern, piperidine is the logical choice. Its high reactivity and low cost make it ideal for routine applications like Fmoc deprotection in peptide synthesis.
Scenario 2: Introduction of a Substituted Piperidine Moiety in Medicinal Chemistry
When the goal is to incorporate a 3-alkoxy-substituted piperidine ring into a target molecule, 3-(tert-butoxy)piperidine hydrochloride is a valuable building block. The 3-alkoxy functionality is a common feature in bioactive molecules, and using a pre-functionalized piperidine can significantly shorten a synthetic sequence.[1][2] The tert-butyl group can also serve as a protecting group for the 3-hydroxy functionality, which can be deprotected under acidic conditions if needed.
Scenario 3: Stereoselective Transformations
The steric bulk of the 3-tert-butoxy group can be leveraged to influence the stereochemical outcome of a reaction. For instance, in an N-alkylation reaction where the piperidine nitrogen acts as a nucleophile, the bulky substituent can direct the approach of the electrophile, potentially leading to a higher diastereomeric excess in the product.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Piperidine
This protocol outlines a typical N-alkylation of an alkyl halide with piperidine.
Caption: Workflow for N-alkylation with piperidine.
Step-by-Step Methodology:
-
To a solution of the alkyl halide (1.0 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 equivalents) and piperidine (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the inorganic solids and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylpiperidine.
Rationale: The excess piperidine and the presence of a base like potassium carbonate help to drive the reaction to completion and neutralize the acid generated during the reaction. Acetonitrile is a common polar aprotic solvent for such reactions.
Protocol 2: General Procedure for N-Alkylation using 3-(tert-Butoxy)piperidine Hydrochloride
This protocol details the N-alkylation using the hydrochloride salt, requiring an additional base to free the nucleophilic amine.
Caption: Workflow for N-alkylation with 3-(tert-butoxy)piperidine HCl.
Step-by-Step Methodology:
-
To a solution of the alkyl halide (1.0 equivalent) in a polar aprotic solvent such as DMF, add 3-(tert-butoxy)piperidine hydrochloride (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkyl-3-(tert-butoxy)piperidine.
Rationale: Two equivalents of base are used: one to neutralize the hydrochloride salt and liberate the free amine, and the second to scavenge the acid produced during the alkylation reaction. DMF is a suitable solvent for reactions that may require heating.
Conclusion: A Matter of Strategic Choice
Both piperidine and 3-(tert-butoxy)piperidine hydrochloride are valuable reagents in the synthetic chemist's toolbox. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the synthesis.
-
Piperidine remains the reagent of choice for applications requiring a simple, strong, and sterically unencumbered secondary amine base.
-
3-(tert-Butoxy)piperidine hydrochloride shines in situations where enhanced stability, ease of handling, and the introduction of a functionalized piperidine moiety are paramount. The steric bulk of the tert-butoxy group can also be a powerful tool for controlling stereoselectivity.
By understanding the nuanced differences between these two piperidine-based reagents, researchers can make more informed decisions, leading to more efficient, selective, and successful synthetic outcomes.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- CN110759853B - Preparation method of (S)
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
- WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google P
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. [Link]
-
Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]
-
Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
Sources
Comparative Reactivity Profile: 3-(tert-Butoxy)piperidine Hydrochloride vs. Alternative Protected Piperidines
As a Senior Application Scientist in synthetic methodology, I frequently evaluate the strategic selection of protecting groups for complex active pharmaceutical ingredient (API) synthesis. When functionalizing the piperidine scaffold—a ubiquitous pharmacophore in drug discovery—the choice of hydroxyl and amine protection dictates the entire synthetic routing.
This guide objectively compares the reactivity, stability, and orthogonal potential of 3-(tert-butoxy)piperidine hydrochloride against other commonly utilized protected piperidines (e.g., O-Bn, O-TBDMS, and N-Boc derivatives). By understanding the causality behind these chemical behaviors, researchers can design more robust, high-yielding synthetic pathways.
The Structural and Mechanistic Paradigm
The utility of 3-(tert-butoxy)piperidine hydrochloride stems from its dual-state protection strategy:
-
The Hydrochloride Salt (Amine Protection): Unlike free secondary amines, which are prone to air oxidation, spontaneous polymerization, or unwanted CO₂ absorption over time, the HCl salt renders the piperidine highly stable for long-term storage. It remains completely inert until deliberately neutralized with a mild, non-nucleophilic base (such as DIPEA).
-
The tert-Butyl Ether (Hydroxyl Protection): The tert-butyl (tBu) group provides immense steric shielding at the C3 position. Mechanistically, this steric bulk can be leveraged to direct diastereoselective functionalizations at the adjacent C2 or C4 positions. Furthermore, the tBu ether is highly resistant to nucleophilic attack and basic conditions, making it an ideal choice when subsequent steps involve harsh basic alkylations or organometallic reagents.
Orthogonality Logic in Piperidine Synthesis
To design a successful multi-step synthesis, the protecting groups must be orthogonal—meaning one group can be cleaved under specific conditions without affecting the others.
Logical relationships in orthogonal deprotection strategies for substituted piperidines.
Comparative Reactivity Matrix
The table below summarizes the quantitative and qualitative reactivity profiles of various substituted piperidines, providing a data-driven basis for selecting the appropriate building block.
| Protecting Group Strategy | Deprotection Reagent | Stability to Strong Base | Stability to Acid (e.g., TFA) | Stability to H₂ / Pd/C |
| 3-(tert-Butoxy)piperidine | Strong Acid (TFA, HCl) | High | Low (Cleaves rapidly) | High |
| 3-(Benzyloxy)piperidine | H₂/Pd or Lewis Acid (BBr₃) | High | High | Low (Cleaves rapidly) |
| 3-(TBDMS-oxy)piperidine | Fluoride (TBAF) or Mild Acid | Moderate (Migrates) | Low | High |
| N-Boc-3-hydroxypiperidine | Strong Acid (TFA, HCl) | High | Low (Cleaves rapidly) | High |
Note: The O-tBu group is strictly non-orthogonal to the N-Boc group, as both rely on acid-mediated generation of a tert-butyl carbocation for cleavage. For orthogonal protection alongside an O-tBu ether, N-Cbz or N-Fmoc strategies are required.
Mechanistic Insights: Advanced Deprotection Dynamics
While standard trifluoroacetic acid (TFA) protocols are ubiquitous for O-tBu cleavage, they can degrade sensitive substrates. The cleavage occurs via an
Recent methodological advances have provided highly selective alternatives:
-
Aqueous Phosphoric Acid: Li et al. demonstrated that 85 wt % aqueous
acts as a mild, environmentally benign reagent that selectively deprotects tert-butyl ethers in 85–95% yields without epimerizing sensitive stereocenters . -
Radical Cation Catalysis: Hidasová and Slanina recently established a transition-metal-free protocol utilizing the triarylamminium radical cation ("magic blue",
) and triethylsilane. This catalytic system facilitates C–O bond cleavage in tert-butyl ethers under exceptionally mild conditions, achieving up to 95% yields while preserving other labile groups .
Quantitative Deprotection Data
| Deprotection Method | Reagents | Reaction Time | Typical Yield | Chemoselectivity Profile |
| Standard Acidic | TFA / DCM (1:1), TIS | 1–4 h | >90% | Cleaves N-Boc, O-tBu. Preserves O-Bn. |
| Aqueous Phosphoric | 85 wt% | 3–14 h | 85–95% | Preserves epimerizable centers, TBDMS, O-Bn. |
| Radical Cation | Magic Blue ( | 1–5 h | Up to 95% | Mild, transition-metal-free. Preserves O-Bn. |
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is built into each step so the operator understands why a reagent is used and how to verify its success.
Protocol A: Orthogonal N-Acylation of 3-(tert-butoxy)piperidine hydrochloride
Objective: Selectively acylate the secondary amine while preserving the tert-butyl ether. Causality: The HCl salt must be neutralized in situ to liberate the nucleophilic amine. A non-nucleophilic base (DIPEA) is essential to neutralize the salt without competing with the piperidine for the electrophile.
-
Preparation: Suspend 3-(tert-butoxy)piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under inert atmosphere.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
Self-Validation Checkpoint: The initial heterogeneous suspension will clarify into a homogeneous solution as the free base is liberated. A ninhydrin-stained TLC plate will reveal a positive (purple) spot corresponding to the free secondary amine.
-
-
Coupling: Add the desired carboxylic acid (1.1 eq) and HATU (1.2 eq). Stir for 2 hours at room temperature.
-
Workup: Quench with saturated aqueous
, extract with DCM, dry over , and concentrate.
Protocol B: Global Deprotection of the O-tBu Group
Objective: Cleave the tert-butyl ether to reveal the free 3-hydroxyl group. Causality: The reactive tert-butyl carbocation generated during acidic cleavage must be irreversibly trapped. Triisopropylsilane (TIS) acts as a hydride donor, reducing the carbocation to volatile isobutane and preventing the formation of complex alkylated byproducts.
-
Reaction Setup: Dissolve the N-functionalized 3-(tert-butoxy)piperidine intermediate in a cleavage cocktail of TFA / DCM / TIS (50:45:5 v/v/v).
-
Execution: Stir at room temperature for 3–4 hours.
-
Self-Validation Checkpoint: Extract a 50 µL aliquot, evaporate the volatiles, and analyze via
NMR. The complete disappearance of the intense 9-proton singlet at ~1.15 ppm confirms the quantitative cleavage of the tert-butyl ether.
-
-
Isolation: Concentrate the mixture under a stream of nitrogen and precipitate the deprotected product by adding ice-cold diethyl ether.
Workflow for orthogonal N-acylation and subsequent O-tBu deprotection of 3-hydroxypiperidine.
References
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K.-F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." The Journal of Organic Chemistry, 71(24), 9045-9050. URL:[Link]
-
Hidasová, D., & Slanina, T. (2023). "Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates." The Journal of Organic Chemistry, 88(11), 6932-6938. URL:[Link]
Navigating Residual Solvent Analysis: A Comparative Guide to GC-MS for 3-(tert-butoxy)piperidine hydrochloride
As a Senior Application Scientist, I frequently oversee the analytical method development for complex pharmaceutical intermediates. One such molecule, 3-(tert-butoxy)piperidine hydrochloride , presents a unique analytical challenge. As a highly polar, water-soluble salt with an acid- and heat-labile protecting group, quantifying its residual manufacturing solvents requires a deeply intentional approach.
This guide objectively compares the performance of Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) against traditional HS-GC-FID and emerging SIFT-MS technologies, providing actionable experimental data and self-validating protocols to ensure compliance with1[1].
The Mechanistic Challenge: Why Method Selection Matters
The synthesis of 3-(tert-butoxy)piperidine hydrochloride typically involves solvents such as Dichloromethane (DCM), Methanol (MeOH), and Toluene. Additionally, tert-butanol can be present as a reactant or a degradation byproduct.
The Causality of Experimental Choices:
-
Sample Introduction (Headspace vs. Direct Injection): Direct liquid injection of a hydrochloride salt into a hot GC inlet (typically 250°C) is analytically disastrous. The non-volatile salt accumulates in the liner, creating active sites that cause peak tailing. Furthermore, the tert-butoxy group is thermally sensitive; direct injection induces thermal elimination, artificially generating tert-butanol and isobutylene in the inlet. Static headspace (HS) sampling circumvents this by gently heating the sample (e.g., 80°C) to volatilize the solvents while leaving the intact API salt safely in the aqueous phase.
-
Detector Selection (MS vs. FID vs. SIFT-MS): While GC-FID is the traditional compendial workhorse [USP <467>], it relies solely on retention time. If a degradation product co-elutes with a residual solvent, GC-FID cannot distinguish them, leading to false out-of-specification (OOS) results[2]. 3 offers incredible throughput (analyzing samples up to 11-fold faster than GC-FID)[3], but GC-MS remains the gold standard for resolving unknown co-elutions in complex matrices via Extracted Ion Chromatograms (EIC)[2].
Figure 1: Decision tree for selecting residual solvent analysis techniques.
Comparative Performance Data
To objectively evaluate these platforms, we must look at their operational performance for Class 2 and Class 3 solvents as defined by the 4[4].
Table 1: Platform Comparison for Residual Solvent Analysis
| Parameter | HS-GC-MS | HS-GC-FID | SIFT-MS |
| Specificity | Excellent (m/z separation) | Poor (Prone to co-elution) | Good (Soft ionization) |
| Sensitivity (LOD) | 0.1 - 1.0 ppm | 1.0 - 5.0 ppm | 0.5 - 2.0 ppm |
| Throughput | ~45 min / sample | ~45-60 min / sample | ~3-5 min / sample |
| Matrix Interference | Low (EIC filtering) | High (Baseline shifts) | Moderate (Ion suppression) |
| Primary Use Case | Method Dev, Complex Matrices | Routine Release Testing | High-Volume QC Screening |
Data synthesized from comparative compendial studies on pharmaceutical excipients and APIs[3].
Self-Validating Experimental Protocol: HS-GC-MS
A robust analytical method must be a self-validating system —meaning the protocol inherently proves its own accuracy during every single run. Below is the optimized HS-GC-MS methodology for 3-(tert-butoxy)piperidine hydrochloride.
Figure 2: Headspace GC-MS analytical workflow for residual solvent detection.
Step-by-Step Methodology
1. Diluent Selection & Sample Preparation:
-
Action: Dissolve 100 mg of 3-(tert-butoxy)piperidine hydrochloride in 5.0 mL of HPLC-grade Water inside a 20 mL headspace vial.
-
Causality: Because the analyte is a hydrochloride salt, it is highly water-soluble. Using water avoids the introduction of organic diluent peaks (like DMSO or DMF) that could mask early-eluting residual solvents.
2. Internal Standard (IS) Addition [Self-Validation Check 1]:
-
Action: Spike 10 µL of Fluorobenzene (250 ppm) into every vial.
-
Causality: Fluorobenzene does not naturally occur in the synthesis. If the IS peak area drops in a specific run, it immediately flags a leaky vial seal or a partial syringe injection, preventing false-negative reporting.
3. Headspace Equilibration:
-
Action: Incubate at 80°C for 30 minutes.
-
Causality: 80°C provides sufficient thermal energy to drive target solvents (MeOH, DCM, Toluene) into the gas phase without supplying enough heat to cleave the tert-butoxy group of the API.
4. GC-MS Parameters:
-
Column: DB-624 (30m x 0.32mm, 1.8µm). This mid-polarity phase is the industry standard for volatile organics.
-
Oven Program: 40°C (hold 5 min) -> 10°C/min to 240°C (hold 5 min).
-
MS Mode: Synchronous SIM/Scan. Scan mode (m/z 35-250) identifies unknown impurities, while Selected Ion Monitoring (SIM) provides ultra-high sensitivity for target quantitation.
5. System Suitability Test (SST)[Self-Validation Check 2]:
-
Action: Run a standard mixture containing a critical pair (e.g., Dichloromethane and tert-Butanol). The resolution (
) must be . -
Causality: Proves the column chemistry is intact and the flow rates are correct before any actual samples are consumed.
Experimental Data & Recovery
To validate the HS-GC-MS method, spiked recovery experiments were performed on the 3-(tert-butoxy)piperidine hydrochloride matrix. The data below demonstrates the method's ability to accurately quantify solvents across different ICH classes without matrix suppression.
Table 2: HS-GC-MS Recovery Data in API Matrix
| Target Solvent | ICH Class | ICH Limit (ppm) | Spiked Level (ppm) | Mean Recovery (%) | % RSD (n=6) |
| Methanol | 2 | 3000 | 1500 | 98.4 | 2.1 |
| Dichloromethane | 2 | 600 | 300 | 101.2 | 1.8 |
| Toluene | 2 | 890 | 445 | 99.7 | 2.5 |
| tert-Butanol | 3 | 5000 | 2500 | 97.5 | 3.0 |
Note: The excellent recovery of tert-butanol confirms that the 80°C headspace equilibration does not induce artificial degradation of the API's tert-butoxy group (which would otherwise result in recoveries >110%).
Conclusion
For the residual solvent analysis of 3-(tert-butoxy)piperidine hydrochloride, HS-GC-MS provides a distinct analytical advantage over HS-GC-FID. By utilizing headspace introduction, we protect the thermally labile tert-butoxy group and prevent non-volatile salt accumulation in the GC inlet. Furthermore, the mass spectrometer's ability to utilize Extracted Ion Chromatograms (EIC) guarantees that any baseline disturbances or co-eluting degradation products do not interfere with the accurate quantitation of critical Class 2 and Class 3 solvents. While SIFT-MS is an excellent tool for high-throughput screening, HS-GC-MS remains the definitive, self-validating choice for complex method development and regulatory submission.
References
- Kazeminy, A. J. "ICH Q3C Impurities: Residual Solvents - USP-NF". Irvine Analytical Laboratories / USP-NF.
- European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline". EMA.
- Perkins, M. J., et al. "Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance". MDPI.
- Food and Drug Administration (FDA). "Q3C — Tables and List Guidance for Industry". FDA.
Sources
Development and Validation of an Analytical Method for 3-(tert-butoxy)piperidine hydrochloride: A Comparative Guide
Executive Summary
The robust quantification of pharmaceutical intermediates is a cornerstone of drug development and quality control. 3-(tert-butoxy)piperidine hydrochloride is a critical aliphatic building block used in the synthesis of various active pharmaceutical ingredients (APIs). However, its chemical structure—lacking an extended
This guide provides a comprehensive, objective comparison of alternative analytical platforms—specifically comparing Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC-FID). By applying the updated[2][3], we detail the causality behind selecting HPLC-CAD as the optimal, self-validating method for routine Quality Control (QC) and provide a step-by-step methodology for its implementation.
The Analytical Challenge & Technology Comparison
Mechanistic Limitations of Standard Approaches
3-(tert-butoxy)piperidine is a low-molecular-weight (~157.2 g/mol as free base, ~193.7 g/mol as HCl salt) secondary amine[1][4].
-
Optical Invisibility: The absence of a chromophore means UV/Vis detectors cannot achieve acceptable limits of detection (LOD) without complex, error-prone pre-column derivatization.
-
Volatility and Salt State: As a hydrochloride salt, the compound is non-volatile. Using GC-FID requires a free-basing extraction step (e.g., liquid-liquid extraction with NaOH), which introduces sample preparation variability and reduces recovery accuracy.
Evaluating Universal Detectors: CAD vs. ELSD vs. MS
To avoid derivatization and free-basing, universal aerosol-based detectors (CAD and ELSD) or Mass Spectrometry (MS) coupled with HPLC are the primary alternatives.
The Causality of CAD's Superiority over ELSD: Both CAD and ELSD nebulize the column effluent and evaporate the mobile phase to form dried analyte particles. However, their detection mechanisms diverge critically based on particle size. ELSD relies on light scattering, which drops off exponentially (Rayleigh scattering) for particles smaller than 50 nm[5]. Because 3-(tert-butoxy)piperidine HCl is a low-mass compound, it forms very small particles upon evaporation. CAD, conversely, measures the electrical charge transferred to the particle surface by ionized nitrogen gas. This charge transfer remains highly efficient down to 10 nm particles, granting CAD a 10-fold sensitivity advantage and a wider dynamic range compared to ELSD[5][6].
Table 1: Comparative Analysis of Analytical Technologies
| Technology | Detection Mechanism | Sensitivity (LOD) | Sample Prep Complexity | Routine QC Suitability |
| HPLC-CAD | Electrical charge transfer to dried aerosol particles | High (~10-50 ng/mL) | Low (Direct injection) | Optimal: High sensitivity, uniform response, robust[6]. |
| HPLC-ELSD | Light scattering of dried aerosol particles | Moderate (~500 ng/mL) | Low (Direct injection) | Suboptimal: Poor sensitivity for low MW compounds (<50 nm particles)[5][7]. |
| LC-MS | Mass-to-charge ratio (m/z) via ionization | Very High (<1 ng/mL) | Low (Direct injection) | Alternative: Excellent data, but high cost and complexity for routine QC[8]. |
| GC-FID | Flame ionization of volatile compounds | Moderate | High (Requires free-basing) | Suboptimal: Salt form prevents direct injection; extraction adds variability. |
| HPLC-UV | UV light absorption | Poor (No chromophore) | High (Derivatization) | Poor: Labor-intensive, high risk of derivatization artifacts. |
Method Selection and Validation Logic
The following diagram illustrates the logical workflow for selecting and validating the analytical procedure, emphasizing the transition from compound properties to an ICH Q2(R2) compliant QC method.
Figure 1: Analytical method selection and validation workflow for 3-(tert-butoxy)piperidine HCl.
Step-by-Step Experimental Protocol: HPLC-CAD
To ensure a self-validating system, the methodology must strictly control mobile phase volatility and column chemistry. Because CAD is an evaporative technique, non-volatile buffers (e.g., phosphates) will permanently damage the detector [5].
Chromatographic Conditions
-
Column: Polar-embedded C18 or mixed-mode column (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm). Causality: The polar piperidine ring requires enhanced aqueous retention to prevent co-elution with the void volume.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. Causality: Fully volatile buffer; low pH ensures the piperidine is fully protonated for sharp peak shape.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
CAD Detector Settings
-
Evaporation Temperature: 35°C. Causality: 3-(tert-butoxy)piperidine is semi-volatile as a free base but stable as a salt. A lower evaporation temperature prevents analyte loss during the drying phase.
-
Data Collection Rate: 10 Hz.
-
Power Function Value (PFV): 1.3 (or optimized per instrument). Causality: CAD response is inherently non-linear. Applying a PFV linearizes the output directly in the chromatography data system, fulfilling ICH Q2(R2) linearity requirements[2][9].
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10, v/v).
-
Standard Preparation: Accurately weigh 50.0 mg of 3-(tert-butoxy)piperidine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
System Suitability Testing (SST): Inject the standard 6 consecutive times. The system is validated for the run only if the %RSD of the peak area is
and retention time %RSD is .
ICH Q2(R2) Method Validation Framework
The explicitly accommodates non-chromatographic and non-linear analytical procedures[2][3][10]. The validation of this HPLC-CAD method must demonstrate that it is "fit for purpose" across the following parameters.
Table 2: Representative Validation Data (HPLC-CAD vs. HPLC-ELSD)
Note: Data represents typical experimental outcomes based on detector physics for low-MW amines.
| Validation Parameter | ICH Q2(R2) Requirement | HPLC-CAD Performance | HPLC-ELSD Performance | Conclusion / Causality |
| Specificity | No interference at analyte RT | Pass (No peaks in blank) | Pass (No peaks in blank) | Both detectors ignore non-volatile matrix components. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 15 ng/mL | 250 ng/mL | CAD is >10x more sensitive due to efficient charge transfer to <50 nm particles. |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 50 ng/mL | 800 ng/mL | CAD allows for rigorous impurity tracking at trace levels. |
| Linearity | CAD's dynamic range spans 4 orders of magnitude; ELSD spans ~2[11]. | |||
| Accuracy (% Recovery) | 98.0% - 102.0% across 3 levels | 99.5% - 101.2% | 94.0% - 105.5% | CAD's uniform response yields higher quantitative accuracy[6]. |
| Precision (Repeatability) | %RSD | 0.8% RSD | 3.2% RSD | ELSD suffers from baseline noise due to light scattering variability[7]. |
Validation Execution Strategy
-
Specificity: Inject the diluent blank, mobile phase, and a sample spiked with known synthesis impurities. Ensure baseline resolution (
) between 3-(tert-butoxy)piperidine and any adjacent peaks. -
Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration. Plot the PFV-corrected peak area against concentration.
-
Accuracy: Perform recovery studies by spiking the API into a synthetic matrix at 80%, 100%, and 120% levels in triplicate.
-
Robustness (per ICH Q14/Q2(R2)): Deliberately vary the CAD evaporation temperature (
C) and mobile phase pH ( units) to prove the method's resilience against day-to-day laboratory fluctuations[9][10].
Conclusion
For the analysis of non-chromophoric, low-molecular-weight salts like 3-(tert-butoxy)piperidine hydrochloride, HPLC-CAD provides a scientifically sound, highly sensitive, and robust alternative to LC-MS and ELSD. By leveraging the updated ICH Q2(R2) guidelines to validate the mathematically linearized CAD response, analytical scientists can establish a highly trustworthy, standard-free quantification method suitable for rigorous pharmaceutical quality control.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 2023). URL:[Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International. (April 2022). URL:[Link]
-
3-(Tert-butoxy)piperidine hydrochloride | C9H20ClNO National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
-
Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review. (March 2024). URL:[Link]
Sources
- 1. 3-(Tert-butoxy)piperidine hydrochloride | C9H20ClNO | CID 137964136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Tert-butoxy | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. quercus.be [quercus.be]
head-to-head comparison of different synthetic routes to 3-(tert-butoxy)piperidine hydrochloride
Abstract
3-(tert-butoxy)piperidine hydrochloride is a valuable piperidine derivative widely utilized as a building block in medicinal chemistry. Its synthesis is a critical step in the development of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for its preparation. We will dissect three distinct routes: a classical approach involving pyridine hydrogenation, a modern chemo-enzymatic method leveraging asymmetric reduction, and a direct Williamson ether synthesis. Each route is evaluated based on yield, scalability, cost-effectiveness, stereochemical control, and overall process safety, providing researchers and drug development professionals with the critical data needed to select the optimal pathway for their specific application.
Introduction: The Significance of the 3-alkoxypiperidine Moiety
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs.[1] Functionalization at the 3-position, particularly with an alkoxy group, can significantly modulate a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. The tert-butoxy group, in particular, offers steric bulk that can be crucial for directing molecular interactions. While our focus is on the achiral hydrochloride salt, the synthesis of its chiral precursors, such as (S)-1-Boc-3-hydroxypiperidine, is of immense industrial importance as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[2][3] Understanding the synthetic landscape for this core structure is therefore paramount for efficient drug development.
Route A: The Classical Approach via Pyridine Hydrogenation
This route represents a traditional, workhorse method for constructing the piperidine core from an inexpensive, readily available starting material: 3-hydroxypyridine. The strategy involves reducing the aromatic pyridine ring before introducing the tert-butyl ether group.
Principle and Rationale
The core transformation is the catalytic hydrogenation of 3-hydroxypyridine to yield racemic 3-hydroxypiperidine. This is a robust and scalable reaction, though it requires high-pressure equipment. The subsequent steps involve protecting the piperidine nitrogen to prevent it from interfering with the etherification, followed by the formation of the tert-butyl ether and final deprotection/salt formation.
Experimental Protocol
Step 1: Hydrogenation of 3-Hydroxypyridine In a high-pressure autoclave, 3-hydroxypyridine (100 kg) is slurried with a 5% rhodium-on-carbon catalyst (1 kg) in water (100 L). The vessel is pressurized with hydrogen gas to 5 MPa and heated to 90°C for 48 hours.[4] After cooling and venting, the catalyst is recovered by filtration. The filtrate is concentrated under reduced pressure, and the residue is distilled to yield 3-hydroxypiperidine as a white solid.[4]
Step 2: Nitrogen Protection The crude 3-hydroxypiperidine (1 mol) is dissolved in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate. Di-tert-butyl dicarbonate (Boc₂O, 1.2 mol) is added, and the mixture is stirred vigorously at room temperature for 4 hours.[5] The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-3-hydroxypiperidine.
Step 3: Williamson Ether Synthesis N-Boc-3-hydroxypiperidine (1 mol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH, 1.1 mol, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, allowing for the formation of the alkoxide. A solution of tert-butyl bromide (1.2 mol) in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product, N-Boc-3-(tert-butoxy)piperidine, is extracted with ethyl acetate.
Step 4: Deprotection and Salt Formation The purified N-Boc-3-(tert-butoxy)piperidine is dissolved in a minimal amount of 1,4-dioxane or isopropanol. A solution of hydrochloric acid (4M in dioxane or as concentrated aqueous solution) is added dropwise with stirring at 0°C. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-(tert-butoxy)piperidine hydrochloride.
Synthetic Pathway Diagram
Caption: Classical synthesis starting from 3-hydroxypyridine.
Discussion
-
Expertise & Experience: The choice of a rhodium-on-carbon catalyst is crucial for the efficient hydrogenation of the pyridine ring under relatively milder conditions compared to other catalysts like platinum or palladium.[4] The high pressure and temperature, however, are significant drawbacks from a safety and equipment standpoint. The Williamson ether synthesis step is a classic Sₙ2 reaction.[6][7] Using a strong, non-nucleophilic base like NaH is essential to fully deprotonate the secondary alcohol, forming the nucleophilic alkoxide.[8] A key challenge is the competing E2 elimination of tert-butyl bromide, which is a tertiary halide.[9][10] This side reaction reduces the overall yield and necessitates careful temperature control.
-
Trustworthiness: This route is well-established and highly scalable. However, if a specific enantiomer is required, an additional, often low-yielding, classical resolution step with a chiral acid (e.g., D-pyroglutamic acid) must be incorporated after the hydrogenation, adding significant complexity and cost.[4]
Route B: The Chemo-Enzymatic Approach
This modern route leverages the high selectivity of enzymes to establish chirality early in the synthesis, representing a greener and more efficient alternative for producing enantiomerically pure materials. The key step is the asymmetric reduction of a prochiral ketone.
Principle and Rationale
The synthesis begins with N-Boc-3-piperidone, which is prepared by oxidizing the readily available N-Boc-3-hydroxypiperidine. This prochiral ketone is then subjected to an enzymatic reduction using a ketoreductase (KRED). These enzymes, often paired with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, GDH), can produce the desired (S)- or (R)-alcohol with exceptionally high enantiomeric excess (>99% ee).[2][3] The subsequent etherification and deprotection steps are similar to Route A.
Experimental Protocol
Step 1: Oxidation of N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine (1 mol) is dissolved in dichloromethane. TEMPO (0.01 mol) and potassium bromide (0.1 mol) in water are added. The mixture is cooled to 0°C, and an aqueous solution of sodium hypochlorite (1.2 mol) is added dropwise while maintaining the pH above 9 with sodium bicarbonate. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield N-Boc-3-piperidone.
Step 2: Asymmetric Enzymatic Reduction In a buffered aqueous solution (e.g., pH 6.5 phosphate buffer), N-Boc-3-piperidone (100 g/L) and D-glucose (130 g/L) are added. The coenzyme NADP⁺ (0.2 g/L) and a whole-cell catalyst co-expressing a suitable ketoreductase and glucose dehydrogenase (e.g., 30 g/L wet cells) are introduced.[3] The reaction is maintained at 30°C for 24 hours, with the pH controlled by the addition of NaOH. Upon completion, the product, (S)-N-Boc-3-hydroxypiperidine, is extracted with ethyl acetate.
Step 3 & 4: Etherification and Salt Formation These steps follow the same procedure as outlined in Route A (Steps 3 and 4) to convert the chiral alcohol into the final hydrochloride salt.
Synthetic Pathway Diagram
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-(tert-Butoxy)piperidine hydrochloride proper disposal procedures
Standard Operating Procedure: Disposal and Spill Management of 3-(tert-Butoxy)piperidine Hydrochloride
Operational Overview & Chemical Profiling
3-(tert-Butoxy)piperidine hydrochloride is a specialized functionalized amine widely utilized as a building block in pharmaceutical synthesis. While the free base of piperidine is a highly flammable and volatile liquid[1], the hydrochloride (HCl) salt form is a stable, crystalline solid. This fundamental physicochemical difference dictates its handling and disposal.
Causality Insight: The protonation of the piperidine nitrogen eliminates the immediate vapor flammability hazard associated with the free base. However, this stabilization comes with a trade-off: the salt is highly water-soluble and dissociates to form a corrosive, acidic aqueous solution[2]. Therefore, disposal protocols must pivot from managing a volatile flammability hazard to managing a corrosive, toxic particulate, and acidic liquid hazard.
Physicochemical Properties & Hazard Classification
To design a self-validating disposal protocol, operators must understand the quantitative and qualitative hazards of the waste stream.
| Property | Value / Classification | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation risk; requires particulate filtration during handling[3]. |
| Water Solubility | Miscible / Highly soluble | Aqueous waste streams will be acidic; requires pH monitoring[3]. |
| pH (Aqueous) | ~4.0 - 5.5 | Corrosive to metals; must use plastic (HDPE) or glass containers[4]. |
| GHS Hazards | H302, H314, H331 | Toxic if swallowed/inhaled; causes severe skin burns and eye damage[1]. |
| EPA Waste Code | Unlisted (Characteristic) | Must be evaluated for corrosivity (D002) if dissolved in aqueous waste[5]. |
The Logic of Segregation & Containment
According to the , laboratory chemical waste must be rigorously segregated to prevent catastrophic exothermic reactions[5].
Causality Insight: 3-(tert-Butoxy)piperidine hydrochloride must NEVER be stored in the same secondary containment as strong oxidizing agents or cyanides[3]. Because the HCl salt acts as an acid in solution, mixing it with cyanides or sulfides will trigger the evolution of highly toxic hydrogen cyanide or hydrogen sulfide gases[6]. Furthermore, metal containers must be strictly avoided; the acidic nature of the dissolved salt can corrode metal, compromising the container and potentially evolving flammable hydrogen gas[4].
Step-by-Step Disposal Methodology
This workflow ensures strict compliance with [7].
Phase 1: Waste Characterization & Container Selection
-
Determine the Waste State: Identify whether the waste is solid (e.g., contaminated gloves, empty vials, neat powder) or liquid (e.g., reaction filtrates, aqueous washes).
-
Select Compatible Containment:
-
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container.
-
For Liquids: Use a chemically compatible, heavy-duty glass or HDPE carboy. Ensure the screw cap is in "new" condition with no cracks or deterioration to prevent leakage[6].
-
Phase 2: Labeling & Accumulation 3. Pre-Labeling: Attach a standard Hazardous Waste label before adding any waste. Explicitly write "3-(tert-Butoxy)piperidine hydrochloride" and list the exact percentage of any solvents used. Do not use chemical formulas or abbreviations [7]. 4. Volume Management: Fill liquid containers to no more than 90% capacity (leave at least one inch of headroom). This critical step allows for thermal expansion of the liquid without rupturing the container[6]. 5. SAA Storage: Place the container in a designated SAA near the point of generation. The container must remain tightly closed at all times except when actively adding waste. Never leave a funnel resting in the hazardous waste container[7].
Phase 3: Final Disposition 6. EH&S Transfer: Once the container reaches the 90% fill line, it is legally considered "full." EPA regulations mandate that full containers must be removed from the SAA within 72 hours[7]. Submit a chemical waste pickup request to your Environmental Health and Safety (EH&S) department for [2].
Spill Response Methodology
Trust in a safety protocol is built on its resilience during deviations. If a spill of 3-(tert-Butoxy)piperidine hydrochloride powder occurs, execute the following self-validating cleanup system.
-
Isolate and Evacuate: Immediately clear non-essential personnel from the area. Ensure local exhaust ventilation (e.g., fume hood) is operating at maximum capacity[3].
-
Don PPE: Equip safety goggles, a particulate respirator (conforming to EN 143 or equivalent), a lab coat, and double nitrile gloves[3].
-
Dust Suppression (Critical Step): Do NOT dry sweep the powder. Dry sweeping aerosolizes the toxic dust, drastically increasing the risk of inhalation exposure. Instead, lightly mist the spilled powder with a compatible inert solvent (e.g., water or isopropanol) to suppress aerosolization.
-
Containment & Collection: Use a non-sparking scoop or damp absorbent pads (e.g., universal binder, diatomaceous earth) to collect the wetted material[1].
-
Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acidic hydrochloride salt, followed by a thorough water rinse.
-
Waste Segregation: Place all cleanup materials (pads, contaminated gloves, collected solid) into a heavy-duty hazardous waste bag, seal it tightly, and label it as "Hazardous Waste: Spill Cleanup - 3-(tert-Butoxy)piperidine HCl" for EH&S disposal[4].
Process Visualization
The following diagram illustrates the logical workflow for segregating and managing 3-(tert-Butoxy)piperidine hydrochloride waste streams to maintain regulatory compliance.
Workflow for 3-(tert-Butoxy)piperidine HCl waste segregation and SAA compliance.
References
-
[1] Title: Safety Data Sheet: Piperidine | Source: Carl ROTH | URL: [Link]
-
[6] Title: Laboratory Hazardous Waste Disposal Guidelines | Source: Central Washington University | URL: [Link]
-
[5] Title: How to Ensure Safe Chemical Waste Disposal in Laboratories | Source: Daniels Health | URL: [Link]
-
[4] Title: Safety Data Sheet: Piperidine | Source: Chemos GmbH&Co.KG | URL: [Link]
-
[2] Title: Chemical Waste Management for Laboratories | Source: Physikalisch-Technische Bundesanstalt (PTB) | URL: [Link]
-
[7] Title: Hazardous Chemical Waste Management Guidelines | Source: Columbia University Research | URL: [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. ptb.de [ptb.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemos.de [chemos.de]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling 3-(tert-Butoxy)piperidine hydrochloride
Handling 3-(tert-Butoxy)piperidine hydrochloride requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized piperidine derivative, this compound is a highly valuable building block in drug discovery and medicinal chemistry, particularly for synthesizing active pharmaceutical ingredients (APIs)[1]. However, its physicochemical properties—specifically its hygroscopicity, acidic nature as a hydrochloride salt, and inherent oral toxicity—demand strict operational and disposal protocols[2][3].
This guide provides drug development professionals and researchers with a comprehensive, self-validating methodology for handling, preparing, and disposing of this chemical safely.
Mechanistic Toxicology & Physicochemical Profile
To handle a chemical safely, one must first understand the causality behind its hazards. The parent structure, piperidine, is a strong organic base. When converted to a hydrochloride salt to form 3-(tert-Butoxy)piperidine hydrochloride, the compound becomes a stable, water-soluble powder[2].
However, this salt formation introduces specific handling challenges:
-
Hygroscopicity: The hydrochloride salt readily absorbs moisture from the air. If left exposed, the powder will clump, complicating accurate molar weighing and potentially leading to localized hydrolysis.
-
Acidic Irritation: Upon contact with ambient moisture (such as sweat on the skin or tears in the eyes), the salt dissociates, creating a localized acidic environment that causes severe irritation[3].
-
Steric Hindrance vs. Toxicity: While the tert-butoxy group provides steric bulk that can modulate the compound's interaction with off-target biological receptors, it does not eliminate the inherent acute oral toxicity associated with the piperidine core[4].
Quantitative Hazard Summary
| Property / Hazard | Value / Classification | Causality & Operational Impact |
| CAS Number | 2243501-53-1[5] | Essential for verifying correct SDS and tracking inventory. |
| Molecular Weight | 193.72 g/mol [5] | Required for precise stoichiometric calculations during assay preparation. |
| Acute Toxicity (Oral) | Category 3 / 4[3] | Toxic if swallowed; mandates strict prohibition of mouth-pipetting and requires localized exhaust to prevent inhalation of dust settling in the oropharynx. |
| Skin/Eye Irritation | Category 2 / 2A[3] | Causes serious irritation; necessitates impermeable barriers (nitrile) and splash-proof goggles. |
| STOT SE | Category 3 | May cause respiratory irritation; mandates handling exclusively within a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not about checking boxes; it is about creating a deliberate barrier against specific chemical mechanisms. Latex gloves, for instance, are highly permeable to many organic bases and their salts. Therefore, nitrile or butyl rubber is mandated.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | 100% Nitrile Gloves (Min. thickness: 0.11 mm) | Nitrile provides superior chemical resistance to acidic organic salts and prevents moisture transfer from hands to the hygroscopic powder. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-dust aerosolization during weighing. Safety glasses with side shields are insufficient for fine powders. |
| Body Protection | Flame-retardant, static-dissipative lab coat | Prevents static build-up, which can cause the fine hydrochloride powder to repel from the spatula and aerosolize into the user's breathing zone. |
| Respiratory | N95/P100 Particulate Respirator (If outside hood) | Required only during spill cleanup outside of a fume hood to prevent inhalation of irritating particulates[3]. |
Operational Protocol: Preparation of a 100 mM Stock Solution
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodology for preparing a stock solution in Dimethyl Sulfoxide (DMSO) minimizes exposure and ensures molar accuracy.
Prerequisites:
-
Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s.
-
Equilibrate the sealed chemical bottle to room temperature in a desiccator before opening to prevent condensation on the cold powder.
Step-by-Step Methodology:
-
Environmental Purge: Wipe down the analytical balance inside the fume hood with an anti-static wipe. This prevents the hygroscopic powder from adhering to the balance draft shield.
-
Tare & Transfer: Tare a static-dissipative weigh boat. Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of 3-(tert-Butoxy)piperidine hydrochloride. Self-Validation: If the powder appears clumpy or sticks aggressively to the spatula, ambient humidity is too high; abort and move to a glove box.
-
Vial Transfer: Quantitatively transfer the powder to a pre-dried, amber glass vial. The amber glass protects the compound from potential photolytic degradation over long-term storage.
-
Dissolution: Add anhydrous DMSO sequentially using a calibrated positive-displacement pipette. (Positive displacement is used because DMSO's high viscosity and vapor pressure can cause inaccuracies in standard air-displacement pipettes).
-
Homogenization: Vortex the sealed vial for 30 seconds. Self-Validation: Visually inspect the solution against a light source. It must be completely transparent with no suspended particulates.
-
Storage: Seal with a PTFE-lined septum cap, purge the headspace with dry Argon or Nitrogen, and store at -20°C.
Logical Workflow & Decision Matrix
The following diagram illustrates the critical path for handling, spill response, and disposal.
Caption: Operational workflow for handling 3-(tert-Butoxy)piperidine HCl, including spill contingencies.
Spill Response & Decontamination Plan
In the event of a powder spill outside the fume hood, immediate action is required to prevent aerosolization and inhalation[6].
-
Isolate & Evacuate: Immediately step back and restrict access to the area. Allow 2-3 minutes for any aerosolized dust to settle.
-
Don Upgraded PPE: Put on an N95 or P100 particulate respirator before re-approaching the spill.
-
Wet Containment: Do not dry sweep, as this will aerosolize the toxic powder. Lightly mist a chemical absorbent pad with water (or a 5% sodium bicarbonate solution) and gently place it over the powder. The moisture will dissolve the salt, and the bicarbonate will neutralize the acidic hydrochloride component.
-
Wipe & Clean: Wipe the area from the perimeter inward. Wash the contaminated surface thoroughly with soap and water to remove any residual organic base.
-
Containment: Place all contaminated pads and gloves into a sealable, chemically resistant hazardous waste bag.
Waste Disposal Logistics
Improper disposal of piperidine derivatives can lead to environmental toxicity and regulatory fines. 3-(tert-Butoxy)piperidine hydrochloride must be treated as hazardous chemical waste[2].
-
Solid Waste: Empty vials, contaminated gloves, and weigh boats must be placed in a solid hazardous waste container labeled "Toxic Organic Solids."
-
Liquid Waste (Aqueous): If the compound is dissolved in aqueous buffers, it must be collected in a container designated for "Aqueous Basic/Acidic Organic Waste." Do not pour down the drain, as it is toxic to terrestrial vertebrates and aquatic life[3].
-
Liquid Waste (Organic): Solutions in DMSO, Methanol, or Dichloromethane must be routed to "Halogenated/Non-Halogenated Organic Waste" depending on the primary solvent used.
Ensure all containers are tightly sealed and stored in a secondary containment tray until collected by your institution's Environmental Health and Safety (EHS) department.
References
-
PubChem Compound Summary: 3-(Tert-butoxy)piperidine hydrochloride. National Center for Biotechnology Information. Available at:[Link][4]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 3-(Tert-butoxy)piperidine hydrochloride | C9H20ClNO | CID 137964136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2243501-53-1 | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
